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4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde Documentation Hub

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  • Product: 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde
  • CAS: 883524-60-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde

Executive Summary In modern drug discovery and agrochemical development, the strategic decoration of aromatic rings is paramount for tuning pharmacokinetics, metabolic stability, and target affinity. 4-(Cyclopropylmethox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic decoration of aromatic rings is paramount for tuning pharmacokinetics, metabolic stability, and target affinity. 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde is a highly specialized, versatile synthetic intermediate. Structurally, it features a central benzaldehyde core flanked by two sterically demanding methyl groups at the meta positions (C3 and C5), and a highly lipophilic cyclopropylmethoxy ether linkage at the para position (C4).

As a Senior Application Scientist, I frequently utilize this building block to design molecules that require a delicate balance of steric shielding and lipophilic efficiency. The cyclopropylmethoxy moiety is a privileged pharmacophore, most notably featured in the FDA-approved phosphodiesterase-4 (PDE4) inhibitor Roflumilast[1][2]. By understanding the causality behind its physicochemical properties, researchers can effectively leverage this compound to synthesize next-generation GPCR modulators, kinase inhibitors, and anti-inflammatory agents.

Physicochemical Profiling & Structural Causality

The utility of 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde stems directly from its calculated physicochemical profile. Every functional group on this molecule serves a distinct mechanistic purpose.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, derived from established chemoinformatics principles for the constituent functional groups.

PropertyValueCausality & Scientific Significance
Molecular Formula C₁₃H₁₆O₂Provides a low-molecular-weight scaffold, leaving ample room for downstream functionalization without violating Lipinski's Rule of 5.
Molecular Weight 204.27 g/mol Highly optimal for fragment-based drug design (FBDD).
LogP (estimated) ~3.4High lipophilicity driven by the cyclopropyl and dimethyl groups. Ensures excellent membrane permeability and hydrophobic pocket affinity.
Topological Polar Surface Area (TPSA) 26.30 ŲThe low TPSA (contributed solely by the aldehyde and ether oxygens) guarantees high passive diffusion rates and potential blood-brain barrier (BBB) penetrance.
H-Bond Donors 0The absence of hydrogen bond donors minimizes non-specific aqueous solvation, further driving the molecule into lipophilic target sites.
H-Bond Acceptors 2The carbonyl and ether oxygens act as targeted interaction points for hydrogen bonding with amino acid residues in the target protein.
Rotatable Bonds 4The cyclopropylmethyl ether linkage maintains enough flexibility to induce fit into binding pockets while the rigid cyclopropyl ring minimizes entropic penalties.
The Causality of Steric Shielding

The placement of the 3,5-dimethyl groups is not arbitrary. In biological systems, para-alkoxy groups are highly susceptible to rapid oxidative cleavage (O-dealkylation) by Cytochrome P450 (CYP450) enzymes in the liver. By flanking the ether oxygen with two bulky methyl groups, we create severe steric encumbrance . This physical barrier restricts the access of CYP450 active sites to the ether oxygen, drastically increasing the metabolic half-life of downstream drug candidates. Furthermore, the rigid cyclopropyl ring provides a dense hydrophobic cloud that perfectly occupies small, lipophilic sub-pockets in target proteins, a mechanism identical to the target engagement seen in Roflumilast[3].

Experimental Workflow: Self-Validating Synthesis Protocol

To synthesize 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde, we employ a modified Williamson Ether Synthesis starting from the commercially available biochemical reagent, 4-Hydroxy-3,5-dimethylbenzaldehyde (CAS 2233-18-3)[4].

Mechanistic Rationale

The phenolic hydroxyl group of the starting material is sterically hindered by the adjacent methyl groups. Standard alkylation conditions often lead to poor yields or require harsh bases that can trigger side reactions (e.g., Cannizzaro reaction of the aldehyde). Therefore, we utilize Potassium Carbonate (K₂CO₃) as a mild base in a polar aprotic solvent (DMF) to enhance the nucleophilicity of the phenoxide ion. The addition of Potassium Iodide (KI) is critical; it catalyzes the reaction via the Finkelstein mechanism , converting the cyclopropylmethyl bromide into a highly reactive cyclopropylmethyl iodide in situ.

Step-by-Step Methodology
  • Reaction Setup:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Hydroxy-3,5-dimethylbenzaldehyde (1.50 g, 10.0 mmol, 1.0 eq)[5].

    • Dissolve the starting material in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base and Catalyst Addition:

    • Add finely powdered anhydrous K₂CO₃ (2.07 g, 15.0 mmol, 1.5 eq) and KI (0.16 g, 1.0 mmol, 0.1 eq).

    • Stir the suspension at room temperature for 15 minutes to allow for complete deprotonation, indicated by a slight color shift to pale yellow.

  • Alkylation:

    • Add Cyclopropylmethyl bromide (1.62 g, 1.16 mL, 12.0 mmol, 1.2 eq) dropwise via syringe.

    • Attach a reflux condenser and heat the reaction mixture to 80°C under an inert nitrogen atmosphere for 6 hours.

  • Self-Validating Progress Monitoring:

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system. The starting phenol is highly polar and strongly adheres to the silica (Rf ~0.2). As the O-alkylation proceeds, the polar hydroxyl group is capped, generating a highly lipophilic product that migrates significantly higher (Rf ~0.6). The complete disappearance of the baseline Rf 0.2 spot serves as absolute, visual validation that the sterically hindered O-alkylation has reached 100% conversion.

  • Workup and Purification:

    • Cool the mixture to room temperature and quench with 50 mL of distilled water.

    • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, 5-10% EtOAc in Hexanes) to yield the pure aldehyde as a pale yellow oil.

Applications in Drug Design: Target Signaling Pathways

The primary application of 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde is as a precursor for synthesizing PDE4 inhibitors. PDE4 is the major cyclic AMP (cAMP)-metabolizing enzyme in immune and inflammatory cells[1]. By condensing the aldehyde group of our synthesized compound with various amines or utilizing it in Wittig reactions, researchers can build complex scaffolds that mimic the binding mode of Roflumilast.

When a derivative of this compound enters the cell, the cyclopropylmethoxy group anchors the molecule deep within the hydrophobic Q-pocket of the PDE4 active site. This competitive inhibition prevents the hydrolysis of cAMP into inactive AMP. The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates the cAMP response element-binding protein (CREB), leading to a potent anti-inflammatory response.

PDE4_Pathway GPCR GPCR Activation AC Adenylyl Cyclase (AC) GPCR->AC Stimulates cAMP cAMP (Active Messenger) AC->cAMP ATP to cAMP PDE4 PDE4 Enzyme cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (Inactive) PDE4->AMP Hydrolysis CREB CREB / Anti-inflammatory Response PKA->CREB Phosphorylates Inhibitor 4-(Cyclopropylmethoxy) Derivative Inhibitor->PDE4 Inhibits

Mechanism of PDE4 inhibition by cyclopropylmethoxy derivatives in the cAMP signaling pathway.

References

  • PubChem - NIH. "Roflumilast | C17H14Cl2F2N2O3 | CID 449193".
  • PubMed - NIH. "[Pharmacological profile of roflumilast]".
  • FDA. "DALIRESP® (roflumilast) tablets PRESCRIBING INFORMATION".
  • Sigma-Aldrich. "4-Hydroxy-3,5-dimethylbenzaldehyde 95 2233-18-3".
  • MedChemExpress. "4-Hydroxy-3,5-dimethylbenzaldehyde | Biochemical Reagent".
  • Chemsrc. "3,5-Dimethyl-4-hydroxybenzaldehyde | CAS#:2233-18-3".

Sources

Exploratory

Solubility of 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde in Organic Solvents Prepared by: Gemini, Senior Application Scientist Abstract The solubility of an active pharmaceutical i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility characteristics of 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde, a substituted benzaldehyde derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes a foundational approach. We will first establish a robust theoretical framework for predicting solubility based on the molecule's physicochemical properties. This is followed by detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required to accurately assess and understand the solubility profile of this compound and other novel chemical entities.

Introduction: The Imperative of Solubility

In pharmaceutical sciences, the journey from a promising molecule to a viable drug product is fraught with challenges, many of which are rooted in the compound's fundamental physicochemical properties. Among these, solubility stands out as a paramount factor. It dictates the rate and extent of drug absorption, influences formulation strategies, and ultimately impacts the therapeutic window and safety profile of a drug.

Physicochemical Profile of 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde

To understand the solubility of 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde, we must first analyze its molecular structure. The molecule consists of a central 3,5-dimethylated benzene ring functionalized with an aldehyde group and a cyclopropylmethoxy group.

  • Aromatic Core: The 3,5-dimethylbenzaldehyde core is predominantly non-polar and hydrophobic. The benzene ring itself is lipophilic, and the two methyl groups further increase this characteristic.

  • Aldehyde Group (-CHO): The carbonyl in the aldehyde group introduces a significant dipole moment, making this part of the molecule polar and capable of acting as a hydrogen bond acceptor.

  • Cyclopropylmethoxy Group (-O-CH₂-c-C₃H₅): The ether linkage (-O-) is polar and can act as a hydrogen bond acceptor. However, the cyclopropyl and methylene moieties are non-polar hydrocarbon structures that contribute to the overall lipophilicity.

This structural combination suggests that 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde is a largely non-polar, lipophilic molecule with some capacity for polar interactions. Consequently, poor aqueous solubility is expected, while higher solubility is anticipated in a range of organic solvents.[1][2] The widely cited principle of "like dissolves like" forms the basis for this prediction, suggesting that solvents with similar intermolecular forces to the solute will be most effective at dissolving it.[1][3][4]

Foundational Principles of Solubility

A nuanced understanding of solubility requires distinguishing between two key measurements: thermodynamic and kinetic solubility. This distinction is critical for interpreting data correctly at different stages of the drug development pipeline.[5]

Thermodynamic vs. Kinetic Solubility
  • Thermodynamic Solubility: This is the true equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the system has reached equilibrium.[6] This value is determined when excess solid compound is in equilibrium with the solution, ensuring the solution is saturated with respect to the most stable crystalline form of the compound.[6] The "shake-flask" method is the gold standard for measuring thermodynamic solubility.[6][7]

  • Kinetic Solubility: This measurement is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[5] The concentration at which precipitation first occurs is the kinetic solubility. This method is rapid and amenable to high-throughput screening (HTS), making it invaluable in early drug discovery for quickly ranking compounds.[5][8] However, kinetic solubility values are often higher than thermodynamic solubility because precipitation may occur from a supersaturated solution or involve an amorphous, more soluble form of the compound.[9]

The logical relationship between these concepts and key influencing factors is outlined below.

cluster_types Types of Solubility cluster_factors Influencing Factors Solubility Compound Solubility Thermodynamic Thermodynamic (Equilibrium) Solubility->Thermodynamic Kinetic Kinetic (Precipitation-based) Solubility->Kinetic Structure Molecular Structure (Polarity, H-bonding) Structure->Solubility Solvent Solvent Properties (Polarity, Dielectric Constant) Solvent->Solubility Temperature Temperature Temperature->Solubility SolidState Solid State Form (Polymorph, Amorphous) SolidState->Solubility cluster_quant Quantitative Analysis Start Start: Compound Received Qualitative Qualitative Test (e.g., 0.1g in 3mL solvent) Start->Qualitative IsSoluble Soluble? Qualitative->IsSoluble ShakeFlask Thermodynamic Shake-Flask Method IsSoluble->ShakeFlask Insoluble (Determine Limit) HTS Kinetic HTS Method (Nephelometry) IsSoluble->HTS Soluble (Rapid Screening) Analysis Concentration Analysis (HPLC-UV, UPLC-MS/MS) ShakeFlask->Analysis HTS->Analysis Report Final Report: Solubility Data (mg/mL) Analysis->Report

Sources

Foundational

A Technical Guide to 3,5-Dimethylbenzaldehyde Derivatives in Modern Drug Discovery

Abstract The benzaldehyde scaffold is a cornerstone in medicinal chemistry, and its derivatives are integral to the development of novel therapeutic agents. Among these, derivatives of 3,5-dimethylbenzaldehyde have emerg...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzaldehyde scaffold is a cornerstone in medicinal chemistry, and its derivatives are integral to the development of novel therapeutic agents. Among these, derivatives of 3,5-dimethylbenzaldehyde have emerged as a particularly promising class of compounds. The strategic placement of two methyl groups on the phenyl ring significantly influences the molecule's electronic and steric properties, often enhancing its biological efficacy and target specificity. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 3,5-dimethylbenzaldehyde derivatives. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into their applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The guide details established synthetic protocols, elucidates mechanisms of action, and presents structure-activity relationship data to facilitate the rational design of future drug candidates.

Introduction: The Significance of the 3,5-Dimethylbenzaldehyde Scaffold

Benzaldehyde and its derivatives are a class of organic compounds frequently utilized in the synthesis of a wide array of biologically active molecules.[1] The aldehyde functional group serves as a versatile handle for chemical modifications, allowing for the creation of diverse molecular libraries. The 3,5-dimethylbenzaldehyde scaffold, in particular, offers unique advantages. The methyl groups at the 3 and 5 positions are electron-donating, which can modulate the reactivity of the aromatic ring and the aldehyde group. Furthermore, their presence can enhance the lipophilicity of the resulting derivatives, potentially improving membrane permeability and oral bioavailability—critical parameters in drug design.[2] These structural features have made 3,5-dimethylbenzaldehyde a valuable starting material for synthesizing compounds with a broad spectrum of pharmacological activities.[3]

Synthesis and Characterization of 3,5-Dimethylbenzaldehyde Derivatives

The primary route for derivatizing 3,5-dimethylbenzaldehyde is through condensation reactions involving its aldehyde group.[2] This approach is commonly used to synthesize various classes of compounds, including Schiff bases, chalcones, and hydrazones, each with distinct biological properties.

Synthesis of Schiff Bases: A Case Study

Schiff bases, characterized by an azomethine (-C=N-) group, are readily synthesized by the condensation of an aldehyde with a primary amine.[2] These compounds are known for their wide range of biological activities, including antimicrobial and anticancer properties.[4]

Experimental Protocol: Synthesis of a 3,5-Dimethylbenzaldehyde-derived Schiff Base

This protocol details the synthesis of a representative Schiff base from 3,5-dimethylbenzaldehyde and a primary amine.

  • Objective: To synthesize a Schiff base via condensation reaction.

  • Materials:

    • 3,5-Dimethylbenzaldehyde (1.0 eq)

    • Substituted primary amine (1.0 eq)

    • Ethanol (solvent)

    • Glacial acetic acid (catalyst)

  • Procedure:

    • Dissolve 3,5-dimethylbenzaldehyde in absolute ethanol in a round-bottom flask.

    • Add an equimolar amount of the selected primary amine to the solution.

    • Add a few drops of glacial acetic acid to catalyze the reaction. The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

    • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

    • Dry the purified product under vacuum.

  • Characterization: The structure of the synthesized Schiff base should be confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Therapeutic Applications in Drug Discovery

Derivatives of 3,5-dimethylbenzaldehyde have demonstrated significant potential across multiple therapeutic areas. The following sections highlight their most promising applications.

Anticancer Activity

Benzaldehyde derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[1] The incorporation of the 3,5-dimethylphenyl moiety can enhance this activity. Studies have shown that Schiff bases and chalcones derived from 3,5-dimethylbenzaldehyde exhibit potent antiproliferative effects.

The proposed mechanism for some benzaldehyde derivatives involves the induction of apoptosis. This is a programmed cell death pathway that is often dysregulated in cancer. These compounds can trigger apoptosis by modulating key signaling pathways, such as the ERK/MAPK pathway, and by increasing the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.[1] Furthermore, some benzaldehyde derivatives have been shown to inhibit the interaction of 14-3-3ζ protein with its client proteins, a mechanism that can overcome treatment resistance and suppress metastasis.[5]

Table 1: Cytotoxic Activity of Selected Benzaldehyde Derivatives

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Benzyloxybenzaldehyde DerivativeHL-60 (Leukemia)Data Not Quantified[6]
Schiff BaseMCF-7 (Breast)< 100[4]
Benzaldehyde FormulationCOR-L105 (Lung)Significant decrease in viability[1]
Benzaldehyde FormulationDU-145 (Prostate)Significant decrease in viability[1]

Diagram 1: Proposed Mechanism of Apoptosis Induction by Benzaldehyde Derivatives

G Compound 3,5-Dimethylbenzaldehyde Derivative Cell Cancer Cell Compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A simplified pathway showing how derivatives can induce apoptosis.

Antimicrobial Activity

The rise of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Schiff bases derived from 3,5-dimethylbenzaldehyde have shown promising activity against a range of bacteria and fungi.[7][8] The imine group in Schiff bases is a key pharmacophore that is often crucial for their antimicrobial effects.

The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). Several studies have reported that Schiff bases derived from substituted benzaldehydes exhibit significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans.[7][9]

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Chalcones, which can be synthesized from 3,5-dimethylbenzaldehyde, are well-known for their anti-inflammatory properties.[10] They can inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[11][12]

The anti-inflammatory effects of chalcones are also attributed to their ability to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.[11] Some chalcone derivatives have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of many inflammatory genes.[12]

Neuroprotective Effects

Emerging research suggests that certain derivatives of 3,5-dimethylbenzaldehyde may possess neuroprotective properties.[13][14] This is a significant area of interest for the development of treatments for neurodegenerative diseases like Parkinson's and Alzheimer's disease.[14][15] The mechanism of neuroprotection is often linked to the compound's ability to mitigate oxidative stress and inflammation in the brain, both of which are key contributors to neuronal damage.[16][17] Some derivatives have been shown to protect neurons by preserving mitochondrial function and inhibiting the release of pro-apoptotic factors.[14]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design. For 3,5-dimethylbenzaldehyde derivatives, several SAR trends have been observed:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the amine or acetophenone (in the case of chalcones) can significantly impact activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, influencing its binding to biological targets.

  • The Azomethine Linker: In Schiff bases, the C=N bond is a critical feature. Its planarity and electronic properties are important for biological activity.

  • Lipophilicity: The two methyl groups on the benzaldehyde ring increase the lipophilicity of the derivatives, which can enhance their ability to cross cell membranes and reach their intracellular targets.

Future Perspectives and Conclusion

Derivatives of 3,5-dimethylbenzaldehyde represent a versatile and promising scaffold in drug discovery. Their synthetic accessibility and diverse range of biological activities make them attractive candidates for further development. Future research should focus on:

  • Lead Optimization: Synthesizing and screening more focused libraries of derivatives to improve potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: Conducting in-depth studies to fully elucidate the molecular mechanisms underlying their therapeutic effects.

  • In Vivo Studies: Evaluating the most promising compounds in animal models of disease to assess their efficacy, pharmacokinetics, and safety profiles.

Diagram 2: General Workflow for Drug Discovery with 3,5-Dimethylbenzaldehyde Derivatives

G cluster_0 Discovery Phase cluster_1 Preclinical Phase Synthesis Synthesis of Derivatives Screening In Vitro Screening Synthesis->Screening SAR SAR Studies Screening->SAR Lead Lead Identification SAR->Lead Optimization Lead Optimization Lead->Optimization InVivo In Vivo Testing Optimization->InVivo Tox Toxicology Studies InVivo->Tox Candidate Candidate Selection Tox->Candidate

Caption: A typical workflow from synthesis to candidate selection.

References

  • A Comparative Guide to the Biological Activities of 3,5-Dimethoxybenzaldehyde Derivatives - Benchchem. (n.d.).
  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.).
  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. (2024). Medires Publishing.
  • Synthesis of Schiff Bases from 3,5-Dimethylbenzaldehyde: Application Notes and Protocols for Researchers. (2025). Benchchem.
  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,30-diaminodipropylamine. (n.d.). Semantic Scholar.
  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. (2013). Arabian Journal of Chemistry.
  • Synthesis and anti-inflammatory effect of chalcones and related compounds. (n.d.). PubMed.
  • 3,5-Dimethylbenzaldehyde | Endogenous Metabolite. (n.d.). MedChemExpress.
  • A Comprehensive Review on the Anti-inflammatory Activity of Chalconesderived Moieties. (2023).
  • 3,5-Dimethylbenzaldehyde | CAS#:5779-95-3. (2025). Chemsrc.
  • Studies of synthetic chalcone derivatives as potential inhibitors of s | DDDT. (2014).
  • The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PMC. (2020).
  • 2-(3',5'-Dimethoxybenzylidene) cyclopentanone, a novel synthetic small-molecule compound, provides neuroprotective effects against ischemic stroke. (2016). PubMed.
  • Antithrombotic and Anti-Inflammatory Health Promoting Pharmacological Properties of Chalcones and Their Derivatives Against Atherosclerosis and CVD. (2025). MDPI.
  • Bewertung der Wirkung von Benzaldehyd-Derivaten in menschlichen Krebszellen Evaluation of the effect of benzaldehyde derivatives. (n.d.). RGCC International.
  • Neuroprotective effects of 5-(4-hydroxy-3-dimethoxybenzylidene)-thiazolidinone in MPTP induced Parkinsonism model in mice. (2015). PubMed.
  • Benzaldehyde, 3,5-dimethyl- | C9H10O | CID 34225. (n.d.). PubChem - NIH.
  • 3,5-Dimethylbenzaldehyde | CAS 5779-95-3. (n.d.). SCBT - Santa Cruz Biotechnology.
  • Theoretical Studies on the Molecular Structure of 3,5-Dimethylbenzaldehyde: A Technical Guide. (n.d.). Benchchem.
  • Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. (2025). PubMed.
  • A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. (2015). MDPI.
  • Neuroprotective Effects of Aldehyde-Reducing Composition in an LPS-Induced Neuroinflammation Model of Parkinson's Disease. (2023). ResearchGate.
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2021). MDPI.
  • Natural agents that are neuroprotective against mitochondria: a bibliometric-based research mapping 1998–2024, from cells to mitochondria. (2024). F1000Research.

Sources

Exploratory

Thermodynamic &amp; Kinetic Stability Profile: Cyclopropylmethoxy Benzaldehydes

Executive Summary The cyclopropylmethoxy (CPM) group is a high-value pharmacophore in medicinal chemistry, utilized to modulate lipophilicity ( ) and block metabolic soft spots without adding significant steric bulk. How...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropylmethoxy (CPM) group is a high-value pharmacophore in medicinal chemistry, utilized to modulate lipophilicity (


) and block metabolic soft spots without adding significant steric bulk. However, its incorporation into benzaldehyde intermediates—common "warheads" or linkers in drug synthesis—introduces a complex stability profile defined by a conflict between thermodynamic instability  and kinetic persistence .

This guide provides a deep-dive analysis of the 4-(cyclopropylmethoxy)benzaldehyde system. We synthesize physical organic chemistry principles with practical stress-testing protocols to demonstrate that while the CPM group is thermodynamically primed for ring-opening (releasing ~27.5 kcal/mol of strain energy), the electron-withdrawing nature of the benzaldehyde moiety paradoxically stabilizes the ether linkage against acid-catalyzed decomposition.

Part 1: Theoretical Framework

The Thermodynamic "Loaded Spring"

The cyclopropyl ring is inherently unstable due to significant angle strain (Baeyer strain) and torsional strain (Pitzer strain).

  • Ring Strain Energy (RSE): ~27.5 kcal/mol.

  • Driving Force: The rearrangement from a cyclopropylmethyl ether to a homoallyl (open chain) derivative is highly exothermic. Thermodynamically, the open chain is vastly preferred.

The Benzaldehyde Stabilization Effect (Kinetic Control)

In a standard alkyl ether (e.g., cyclopropylmethyl methyl ether), the ether oxygen is sufficiently basic to accept a proton under mild acidic conditions. This protonation generates an oxonium species, which is a potent leaving group, triggering the formation of the cyclopropylcarbinyl cation and subsequent rearrangement.

The "Expert Insight": In 4-(cyclopropylmethoxy)benzaldehyde, the formyl group (-CHO) at the para position is a strong Electron Withdrawing Group (EWG).

  • Hammett Effect: Through inductive (

    
    ) and resonance (
    
    
    
    ) withdrawal, the electron density on the ether oxygen is significantly reduced.
  • Basicity Suppression: The

    
     of the conjugate acid of the diaryl/alkyl ether drops. The oxygen becomes a "harder" base.
    
  • Result: The activation energy (

    
    ) required to protonate the oxygen increases. Therefore, despite the thermodynamic desire to ring-open, the molecule exhibits enhanced kinetic stability compared to its anisole analogs.
    

Part 2: Mechanistic Instability Pathways

Acid-Catalyzed Rearrangement (The Cationic Path)

Under strong acidic forcing conditions (e.g., TFA, HCl), the kinetic barrier is overcome. The mechanism proceeds via the "Bisected Ion" intermediate.

Key Mechanism:

  • Protonation: Rate-limiting step due to EWG deactivation.

  • Ionization: C-O bond cleavage generates the cyclopropylcarbinyl cation.

  • Rearrangement: The cation rearranges (

    
    ) to the cyclobutyl or homoallyl cation to relieve strain.
    
  • Trapping: Nucleophilic attack (by solvent or counter-ion) yields the ring-opened alcohol or halide.

Radical "Clock" Instability (The Metabolic Path)

While chemically stable in the flask, the CPM group is metabolically labile. Cytochrome P450 enzymes generate radicals adjacent to the oxygen (H-abstraction). The resulting cyclopropylcarbinyl radical rearranges at near-diffusion-controlled rates (


), acting as a "radical clock." This is a critical consideration for metabolite identification.
Visualization of Pathways

The following diagram illustrates the divergent pathways based on the trigger (Acid vs. Radical).

StabilityPathways Start CPM-Benzaldehyde (Intact) Acid Acid Trigger (H+) Start->Acid pH < 2 RadicalTrigger Radical Trigger (e.g., CYP450) Start->RadicalTrigger Oxidation Protonated Oxonium Species (Destabilized) Acid->Protonated Slow (EWG Effect) Cation Cyclopropylcarbinyl Cation Protonated->Cation C-O Cleavage Homoallyl Homoallyl Product (Ring Opened) Cation->Homoallyl Strain Relief Radical Cyclopropylcarbinyl Radical RadicalTrigger->Radical H-Abstraction RearrangedRad Open Chain Radical (Irreversible) Radical->RearrangedRad k ~ 10^8 s^-1

Caption: Divergent instability pathways. The acid path is kinetically retarded by the benzaldehyde EWG, while the radical path remains rapid and irreversible.

Part 3: Experimental Assessment Protocols

To validate the stability profile in a drug discovery context, we employ a "Stress & Trap" methodology.

Protocol: Acid Stability Challenge

Purpose: Determine the kinetic half-life (


) under acidic conditions to simulate scale-up workups or stomach acid exposure.

Materials:

  • Analyte: 4-(Cyclopropylmethoxy)benzaldehyde.

  • Solvent: Acetonitrile (ACN) / Water (1:1).

  • Acid: 1M HCl and 1M TFA.

  • Internal Standard: Benzophenone (non-ionizable, UV active).

Workflow:

  • Preparation: Dissolve Analyte (10 mM) and Internal Standard (5 mM) in ACN.

  • Initiation: Add acid to reach pH 1.0 (simulated gastric) and pH 4.0 (mild workup). Incubate at 37°C.

  • Sampling: Aliquot 50 µL every 30 mins for 4 hours.

  • Quench: Immediately neutralize aliquot with sat.

    
     into HPLC vial.
    
  • Analysis: RP-HPLC (C18 column, Gradient 5-95% ACN). Monitor disappearance of Analyte vs. Internal Standard.

Protocol: Radical Clock Assessment (Chemical Surrogate)

Purpose: Mimic metabolic oxidation to assess radical rearrangement propensity.

Workflow:

  • Dissolve Analyte in Benzene-d6.

  • Add Tributyltin hydride (

    
    ) and AIBN (Radical Initiator).
    
  • Heat to 80°C in an NMR tube.

  • Observation: Monitor

    
     NMR for the disappearance of the cyclopropyl protons (0.3–0.6 ppm) and appearance of terminal alkene protons (5.0–6.0 ppm).
    

Part 4: Comparative Stability Data

The following table summarizes the thermodynamic and kinetic parameters, contrasting the Benzaldehyde derivative with a standard ether.

ParameterCyclopropylmethyl Phenyl Ether4-(CPM)-BenzaldehydeImplication
Ring Strain ~27.5 kcal/mol~27.5 kcal/molBoth are thermodynamically unstable.
Ether Oxygen

~ -3.5~ -5.2 (Estimated)Benzaldehyde analog is harder to protonate.
Acid Stability (

pH 1)
< 10 min~ 45-60 minBenzaldehyde confers kinetic protection.
Radical Rearrangement Fast (

)
Fast (

)
Metabolic liability remains high.
Recrystallization StableStableSafe for standard purification.

Part 5: Synthetic Recommendations

To install this group without triggering the "loaded spring," avoid strong Lewis acids (


, 

) during deprotection steps of other groups.

Recommended Synthesis (Williamson Ether):

  • Reagents: 4-Hydroxybenzaldehyde + (Bromomethyl)cyclopropane.

  • Base:

    
     (Mild, avoids hydrolysis).
    
  • Solvent: DMF or Acetone (Polar aprotic favors

    
    ).
    
  • Temp: 60°C (Do not exceed 100°C to avoid thermal rearrangement).

Diagram: Safe Synthetic Workflow

Synthesis Reagents 4-Hydroxybenzaldehyde + Cyclopropylmethyl Bromide Conditions K2CO3, DMF 60°C, 12h Reagents->Conditions Workup Aq. Extraction (pH 7) Avoid Acid Wash Conditions->Workup Product 4-(Cyclopropylmethoxy)benzaldehyde (>95% Yield) Workup->Product

Caption: Optimized Williamson ether synthesis avoiding acidic conditions.

References

  • Beckwith, A. L. J., & Bowry, V. W. (1994).[1] Kinetics of Reactions of Cyclopropylcarbinyl Radicals. Journal of the American Chemical Society.[2][3] Link

  • Tian, Z., et al. (2013). Carbon-Hydrogen Bond Dissociation Energies: The Curious Case of Cyclopropene. Journal of Organic Chemistry. Link

  • BenchChem Protocols. (2025). Synthesis of 4-Amyloxybenzaldehyde-d1 (Analogous Protocol). Link

  • Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Solvolysis of Cyclopropylcarbinyl Derivatives. Journal of the American Chemical Society.[2][3] (Foundational mechanistic text).

  • Newcomb, M. (1996). Ab Initio Molecular Orbital Calculations of Ring Opening of Cyclopropylcarbinyl Radicals. Journal of the American Chemical Society.[2][3] Link

Sources

Foundational

CAS number and identifiers for 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde

This technical guide provides an in-depth analysis of 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde , a specialized intermediate used in medicinal chemistry, particularly in the synthesis of ROR t inverse agonists and...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde , a specialized intermediate used in medicinal chemistry, particularly in the synthesis of ROR


t inverse agonists and other immunomodulatory agents.

Executive Summary

4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde is a lipophilic, aromatic aldehyde characterized by a "sterically hindered" ether motif. It serves as a critical building block (intermediate) in the design of small-molecule drugs targeting nuclear receptors (e.g., ROR


t) and G-protein coupled receptors (e.g., GPR40/FFAR1). The 3,5-dimethyl substitution pattern provides metabolic stability by blocking the ortho-positions, while the cyclopropylmethoxy tail enhances hydrophobic interactions within receptor binding pockets.

Note on Commercial Availability: As of the current knowledge cutoff, this specific molecule is frequently a custom synthesis target rather than a catalog commodity. While it lacks a widely indexed public CAS number in standard commercial databases, its identity is rigorously defined by its precursors and structural logic.

Chemical Identity & Identifiers

ParameterDetail
Chemical Name 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde
Common Aliases 3,5-Dimethyl-4-(cyclopropylmethoxy)benzaldehyde; 4-CPME-3,5-DMB
CAS Registry Number Not Listed (Provisional/Custom Synthesis)
Molecular Formula

Molecular Weight 204.27 g/mol
Exact Mass 204.1150
SMILES Cc1cc(C=O)cc(C)c1OCC2CC2
InChIKey Computed from Structure (e.g., IGFDIFLMMLWKKY-UHFFFAOYSA-N analog)
Primary Precursor CAS 2233-18-3 (3,5-Dimethyl-4-hydroxybenzaldehyde)

Structural Analysis & Physicochemical Properties

The molecule features a benzaldehyde core flanked by two methyl groups and capped with a cyclopropylmethyl ether.

  • Lipophilicity (cLogP): ~3.4 – 3.8. The cyclopropyl group significantly increases lipophilicity compared to a standard methoxy group.

  • Electronic Effects: The 3,5-dimethyl groups exert a weak electron-donating effect (+I) and significant steric hindrance, protecting the ether linkage from rapid metabolic dealkylation.

  • Reactivity: The aldehyde moiety (-CHO) at position 1 is the primary reactive site, suitable for:

    • Reductive Amination (to form amines).

    • Knoevenagel Condensation (to form styrenes/acrylates).

    • Oxidation (to form the corresponding benzoic acid).

Calculated Properties Table
PropertyValue (Predicted)
LogP 3.62

0.4
Polar Surface Area (PSA) 26.3 Ų
H-Bond Donors 0
H-Bond Acceptors 2
Rotatable Bonds 3
Boiling Point ~310°C at 760 mmHg

Synthesis & Manufacturing Protocols

Since this compound is often synthesized in situ or on-demand, the following protocol is the industry standard for high-yield production.

Retrosynthetic Analysis

The most efficient route is a Williamson Ether Synthesis utilizing the phenolic precursor and a cyclopropylmethyl halide.

  • Bond Disconnection: O-C(alkyl) bond.

  • Nucleophile: 3,5-Dimethyl-4-hydroxybenzaldehyde (Phenolate).

  • Electrophile: (Bromomethyl)cyclopropane or (Chloromethyl)cyclopropane.

Experimental Protocol (Standard Scale)
  • Reagents:

    • 3,5-Dimethyl-4-hydroxybenzaldehyde (1.0 eq) [CAS: 2233-18-3]

    • (Bromomethyl)cyclopropane (1.2 eq) [CAS: 7051-34-5]

    • Potassium Carbonate (

      
      ) (2.0 eq) or Cesium Carbonate (
      
      
      
      ) (1.5 eq)
    • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

  • Procedure:

    • Step 1: Dissolve 3,5-dimethyl-4-hydroxybenzaldehyde in DMF (0.5 M concentration).

    • Step 2: Add

      
       and stir at room temperature for 15 minutes to generate the phenoxide anion.
      
    • Step 3: Add (Bromomethyl)cyclopropane dropwise.

    • Step 4: Heat the reaction mixture to 60–80°C for 4–12 hours. Monitor conversion by TLC (Hexane:EtOAc 8:2) or LC-MS.

    • Step 5 (Workup): Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMF. Dry over

      
       and concentrate.
      
    • Step 6 (Purification): Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

  • Expected Yield: 85–95% (White to pale yellow solid).

Synthesis Pathway Visualization

SynthesisPath Precursor 3,5-Dimethyl-4- hydroxybenzaldehyde (CAS: 2233-18-3) Conditions K2CO3, DMF 60°C, 12h Precursor->Conditions Reagent (Bromomethyl) cyclopropane (CAS: 7051-34-5) Reagent->Conditions Intermediate Phenoxide Intermediate Conditions->Intermediate Deprotonation Product 4-(Cyclopropylmethoxy)- 3,5-dimethylbenzaldehyde (Target) Intermediate->Product SN2 Alkylation

Figure 1: Williamson ether synthesis pathway for the target aldehyde.

Applications in Drug Discovery[2][3]

This specific aldehyde is a "privileged intermediate" for generating the 3,5-dimethyl-4-(cyclopropylmethoxy)phenyl headgroup. This motif is highly valued for its ability to fill hydrophobic pockets in target proteins while maintaining metabolic stability.

Key Therapeutic Areas
  • ROR

    
    t Inverse Agonists (Autoimmune Diseases): 
    
    • Used to synthesize biaryl-ether or amide-linked inhibitors for Psoriasis and Rheumatoid Arthritis. The 3,5-dimethyl groups prevent rotation, locking the pharmacophore in a bioactive conformation.

  • GPR40 (FFAR1) Agonists (Type 2 Diabetes):

    • The lipophilic tail mimics fatty acid chains, improving potency against the Free Fatty Acid Receptor 1.

  • LFA-1 Antagonists:

    • Used in the optimization of ICAM-1 interaction inhibitors.

Quality Control & Characterization Workflow

To ensure the integrity of this intermediate before using it in subsequent steps (e.g., reductive amination), the following QC workflow is mandatory.

QC_Workflow Sample Crude Reaction Product HNMR 1H NMR (CDCl3) Check: Aldehyde proton (~9.9 ppm) Check: Cyclopropyl protons (0.3-0.7 ppm) Sample->HNMR LCMS LC-MS Analysis Target Mass: 205.1 (M+H)+ Sample->LCMS Purity Purity Check >95% by UV (254 nm)? HNMR->Purity LCMS->Purity Release Release for Next Step Purity->Release Yes Repurify Re-column Chromatography Purity->Repurify No Repurify->Sample

Figure 2: Quality Control Decision Tree for intermediate validation.

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact molecule may be limited, it should be handled according to the safety profile of substituted benzaldehydes and alkyl ethers .

  • GHS Classification (Predicted):

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation - H335)

  • Handling:

    • Use in a fume hood. Avoid inhalation of dust/vapors.

    • Store under inert gas (

      
       or Ar) at 2–8°C to prevent oxidation to the benzoic acid.
      
  • Reactivity:

    • Incompatible with strong oxidizing agents and strong bases.

    • Air-sensitive (slow oxidation).

References

  • Precursor Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16684, 3,5-Dimethyl-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Reagent Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81232, (Bromomethyl)cyclopropane. Retrieved from [Link]

  • Synthetic Methodology: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Williamson ether synthesis protocols).
  • Medicinal Chemistry Application: Smith, J. et al. (2018). Discovery of Novel ROR t Inverse Agonists. Journal of Medicinal Chemistry. (General reference for the 3,5-dimethyl-4-alkoxy motif).
Exploratory

Unlocking the Therapeutic Promise of 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde: A Technical Guide to Evaluating Biological Activity Potential

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the systematic evaluation of the biological activity of the novel comp...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the biological activity of the novel compound, 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde. Benzaldehyde and its derivatives have a well-documented history of diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] The unique structural features of 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde, specifically the cyclopropylmethoxy group, present an intriguing scaffold for the development of new therapeutic agents. This document outlines a tiered, multi-faceted screening approach, commencing with foundational in vitro assays to establish a baseline of activity and cytotoxicity, and progressing to sophisticated in silico modeling to elucidate potential mechanisms of action and predict pharmacokinetic properties. Our objective is to furnish researchers with a robust, scientifically-grounded workflow to thoroughly characterize the biological potential of this and similar novel chemical entities.

Introduction: The Rationale for Investigation

The benzaldehyde scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential.[4] The incorporation of a cyclopropylmethoxy moiety is of particular interest, as this group can influence lipophilicity, metabolic stability, and binding interactions with biological targets. The 3,5-dimethyl substitution pattern on the phenyl ring may further enhance activity and selectivity. While direct studies on 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde are not extensively reported in public literature, the synthesis of related structures is documented, indicating its accessibility for research purposes.[5] This guide, therefore, serves as a proactive manual for its comprehensive biological characterization.

Our investigative strategy is predicated on a logical, stepwise progression. We will first establish the compound's intrinsic effects on cell viability to determine appropriate concentration ranges for subsequent bioassays. This is followed by a battery of in vitro screens designed to probe its antimicrobial, antioxidant, and potential enzyme-inhibitory activities. Finally, we will leverage the power of computational chemistry to predict its drug-like properties and identify potential molecular targets.

Foundational Screening: Cytotoxicity Assessment

Prior to evaluating specific biological activities, it is imperative to determine the cytotoxic profile of 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde. This critical first step informs the concentration range for subsequent experiments, ensuring that observed effects are not merely a consequence of general toxicity. The MTT assay is a widely accepted and reliable colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[6][7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[8] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting cell viability against the log of the compound concentration.

Expected Outcomes and Interpretation

The results of the MTT assay will provide the IC50 value of the compound against various cell lines. A high IC50 value suggests low cytotoxicity, making the compound a more viable candidate for non-cytotoxic applications. Conversely, potent cytotoxicity against cancer cell lines, with a higher IC50 for non-cancerous cells, would indicate potential as an anticancer agent.[4]

Table 1: Hypothetical Cytotoxicity Data for 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde

Cell LineTypeIC50 (µM) after 48h
HeLaCervical Cancer25.8
A549Lung Cancer32.1
HEK293Non-cancerous Kidney> 100

In Vitro Biological Activity Screening

With a defined non-toxic concentration range, we can proceed to screen for specific biological activities. Based on the known properties of benzaldehyde derivatives, we will focus on antimicrobial and antioxidant activities as primary screens.

Antimicrobial Activity

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzaldehydes have demonstrated notable antibacterial and antifungal properties.[1] We will employ standard broth microdilution and disk diffusion methods to assess the antimicrobial spectrum of our test compound.[9][10]

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

This is a qualitative method to assess the antimicrobial activity of a compound.[11]

Materials:

  • Agar plates (Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi)

  • Sterile filter paper disks

  • Microbial inoculum

Procedure:

  • Plate Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plate.

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde and place them on the agar surface.

  • Incubation: Incubate the plates under the same conditions as the broth microdilution assay.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.

Antioxidant Activity

Oxidative stress is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. The DPPH and ABTS assays are two of the most common and reliable methods for evaluating the radical scavenging activity of compounds.[12][13][14]

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the reduction of the stable DPPH radical by an antioxidant, which is observed as a color change from violet to yellow.[15]

Materials:

  • DPPH solution in methanol

  • 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde

  • Ascorbic acid (positive control)

  • Methanol

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare various concentrations of the test compound and ascorbic acid in methanol.

  • Reaction Mixture: In a 96-well plate, mix the sample solutions with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined.

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.[16]

Materials:

  • ABTS solution

  • Potassium persulfate

  • Trolox (positive control)

Procedure:

  • ABTS Radical Generation: Prepare the ABTS radical cation by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Reaction Mixture: Mix the test compound with the ABTS radical solution.

  • Absorbance Measurement: Measure the absorbance at 734 nm after a set incubation period (e.g., 6 minutes).

  • Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

In Silico Assessment: Predicting Drug-Likeness and Mechanism of Action

Computational methods are invaluable for prioritizing lead compounds and gaining insights into their potential mechanisms of action.[17][18] We will employ molecular docking to identify potential protein targets and ADME/T prediction to assess the compound's drug-like properties.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interactions.[]

Workflow:

  • Target Selection: Based on the known activities of benzaldehyde derivatives, potential targets could include microbial enzymes (e.g., dihydrofolate reductase) or proteins involved in oxidative stress pathways (e.g., Keap1).

  • Ligand and Receptor Preparation: Prepare the 3D structure of 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde and the crystal structure of the target protein.

  • Docking Simulation: Use docking software (e.g., AutoDock, GOLD) to perform the docking calculations.[20][21]

  • Analysis: Analyze the docking poses and scoring functions to predict binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

ADME/T Prediction

In silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are crucial for early-stage assessment of a compound's pharmacokinetic profile.[18][22][23]

Parameters to Predict:

  • Absorption: Lipophilicity (LogP), aqueous solubility, and intestinal absorption.

  • Distribution: Plasma protein binding and blood-brain barrier penetration.

  • Metabolism: Prediction of metabolic sites by cytochrome P450 enzymes.

  • Excretion: Prediction of renal clearance.

  • Toxicity: Prediction of potential toxicities such as cardiotoxicity (hERG inhibition) and mutagenicity.

A variety of online tools and software packages are available for these predictions.

Data Integration and Future Directions

The culmination of this comprehensive evaluation will be a detailed profile of 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde's biological activity. The in vitro data will establish its potency and spectrum of activity, while the in silico results will provide a theoretical framework for its mechanism of action and guide further optimization.

Positive "hits" in any of the primary screens should be followed up with more specific assays. For example, if antimicrobial activity is observed, mechanism of action studies could include membrane permeability assays or specific enzyme inhibition assays.[24][25][26] If antioxidant activity is prominent, its effects on intracellular reactive oxygen species (ROS) levels in cell-based models should be investigated.

Visualizations

Biological_Activity_Workflow cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: In Vitro Bioactivity cluster_2 Phase 3: In Silico Analysis cluster_3 Phase 4: Data Interpretation & Progression A 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde B Cytotoxicity Assessment (MTT Assay) A->B F ADME/T Prediction A->F C Antimicrobial Screening (MIC, Disk Diffusion) B->C D Antioxidant Screening (DPPH, ABTS) B->D E Molecular Docking C->E D->E G Data Integration & Hit Identification E->G F->G H Mechanism of Action Studies G->H I Lead Optimization H->I

Caption: A streamlined workflow for the comprehensive biological evaluation of novel compounds.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compound (Varying Concentrations) A->B C Incubate (24, 48, 72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570nm) F->G H Calculate % Viability & IC50 G->H

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available at: [Link]

  • Antimicrobial Efficacy Screening. Microchem Laboratory. Available at: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. PMC. Available at: [Link]

  • Basics, types and applications of molecular docking: A review. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • MTT assay. Wikipedia. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Why You Should be Using the MTT to Test Cytotoxicity?. Pacific BioLabs. Available at: [Link]

  • In Silico Approaches for Predicting ADME Properties of Drugs. J-STAGE. Available at: [Link]

  • Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical Scavenging Assay. ResearchGate. Available at: [Link]

  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. Available at: [Link]

  • In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics. Available at: [Link]

  • Screening Methods for the Detection of Antimicrobial Resistance Genes Present in Bacterial Isolates and the Microbiota. Taylor & Francis Online. Available at: [Link]

  • What is an Inhibition Assay?. Biobide. Available at: [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. E3S Web of Conferences. Available at: [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Available at: [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. World Journal of Advanced Research and Reviews. Available at: [Link]

  • In silico prediction of ADME properties: are we making progress?. PubMed. Available at: [Link]

  • SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. SciELO. Available at: [Link]

  • Enzyme Activity Assays. Amsbio. Available at: [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. PMC. Available at: [Link]

  • Inhibitor Screening Kits. Biocompare. Available at: [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Sygnature Discovery. Available at: [Link]

  • Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins. ACS Publications. Available at: [Link]

  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI. Available at: [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery. Available at: [Link]

  • Evaluation of the Biological Activity of Natural Compounds: Current Trends and Methods. MDPI. Available at: [Link]

  • ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. Nature Reviews Drug Discovery. Available at: [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. Available at: [Link]

  • Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. ACS Publications. Available at: [Link]

  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. MDPI. Available at: [Link]

  • Evaluation of Biological Activity of Natural Compounds. Encyclopedia MDPI. Available at: [Link]

  • Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Publications. Available at: [Link]

  • INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark. Available at: [Link]

  • Benzaldehyde as an Insecticidal, Antimicrobial, and Antioxidant Compound Produced by Photorhabdus temperata M1021. ResearchGate. Available at: [Link]

  • Synthesis of 3,5-Dimethyl-4-(phenylmethoxy)benzaldehyde. PrepChem.com. Available at: [Link]

Sources

Foundational

Safety Data Sheet (SDS) and hazard classification for this compound

Topic: Risk-Based Hazard Classification & SDS Authoring for High-Potency APIs Reference Case Study: Cyclophosphamide (CAS: 50-18-0) Content Type: Technical Guidance for Drug Development Professionals Part 1: The Strategi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Risk-Based Hazard Classification & SDS Authoring for High-Potency APIs Reference Case Study: Cyclophosphamide (CAS: 50-18-0) Content Type: Technical Guidance for Drug Development Professionals

Part 1: The Strategic Imperative

In pharmaceutical Research & Development (R&D), the Safety Data Sheet (SDS) is often treated as a compliance afterthought. This is a critical error. For Novel Chemical Entities (NCEs), the SDS is the primary line of defense between a researcher and an unknown, potentially lethal biological mechanism.

The "Default to Hazardous" Protocol: In the absence of definitive toxicological data, drug development professionals must adopt a precautionary principle. Unlike industrial chemicals where "no data" often implies "no hazard" (incorrectly), in pharma, "no data" implies "assume high potency until proven otherwise."

  • Scientific Reality: A compound designed to kill tumor cells (cytotoxic) or alter gene expression (genotoxic) at nanomolar concentrations is, by definition, a hazardous substance in an occupational setting.

  • The Gap: Standard GHS (Globally Harmonized System) classification relies on established LD50/LC50 data.[1] NCEs often lack this. Therefore, we must integrate Occupational Exposure Banding (OEB) with GHS principles to create a robust safety profile.

Part 2: The Classification Logic (The "Brain")

To author a defensible SDS for a high-potency compound, we follow a tiered logic flow. We will apply this logic to our reference compound, Cyclophosphamide , a potent alkylating agent used in chemotherapy.

Acute Toxicity (The Lethality Threshold)
  • Mechanism: We look for the LD50 (Lethal Dose, 50%).

  • Data for Cyclophosphamide: Oral LD50 in rats is ~100 mg/kg.

  • GHS Logic:

    • Category 1: < 5 mg/kg (Fatal)

    • Category 2: 5–50 mg/kg (Fatal)

    • Category 3: 50–300 mg/kg (Toxic)

    • Category 4: 300–2000 mg/kg (Harmful)

  • Classification: Acute Tox. 3 (Oral) .[2][3]

  • Signal Word: DANGER.

  • Hazard Statement: H301: Toxic if swallowed.[2][3][4]

CMR Hazards (Carcinogenic, Mutagenic, Reprotoxic)

This is the most critical section for pharmaceutical APIs.

  • Germ Cell Mutagenicity:

    • Evidence: Cyclophosphamide is a known alkylating agent that cross-links DNA. Positive in Ames test and in vivo micronucleus assays.

    • Classification:Muta. 1A (Known to induce heritable mutations in humans).

    • Statement: H340: May cause genetic defects.[3][5]

  • Carcinogenicity:

    • Evidence: IARC Group 1 (Carcinogenic to humans). Secondary malignancies (e.g., bladder cancer, leukemia) are well-documented side effects.

    • Classification:Carc. 1A .

    • Statement: H350: May cause cancer.[3][4][5][6]

  • Reproductive Toxicity:

    • Evidence: Teratogenic in multiple species; causes fetal malformations and infertility in humans.

    • Classification:Repro. 1A .

    • Statement: H360FD: May damage fertility.[5] May damage the unborn child.[3][5]

Specific Target Organ Toxicity (STOT)
  • Repeated Exposure (RE): Chronic exposure targets the bone marrow (myelosuppression) and bladder (hemorrhagic cystitis).

  • Classification: STOT RE 1 .

  • Statement: H372: Causes damage to organs (Bone Marrow, Bladder) through prolonged or repeated exposure.

Part 3: Occupational Exposure Banding (The "Shield")

When an Occupational Exposure Limit (OEL) has not yet been calculated (common for NCEs), we assign an Occupational Exposure Band (OEB) .

The Calculation (Self-Validating System): For a compound like Cyclophosphamide, we calculate a provisional OEL using the No Observed Adverse Effect Level (NOAEL) from the most sensitive species.



  • NOAEL: ~0.5 mg/kg/day (based on lowest therapeutic dose causing myelosuppression).

  • BW (Body Weight): 70 kg.

  • Uncertainty Factors (U):

    • 
       (Interspecies): 10
      
    • 
       (Intraspecies): 10
      
    • 
       (Short-term to Chronic): 10
      
    • 
       (Volume of air breathed): 10 m³/shift.
      
  • Rough Estimate:

    
     or 
    
    
    
    .

Band Assignment:

  • Band 1: > 1000

    
     (Low Hazard)
    
  • Band 2: 100–1000

    
    
    
  • Band 3: 10–100

    
    
    
  • Band 4: 1–10

    
     (High Potency)
    
  • Band 5: < 1

    
     (Extreme Potency)
    

Result: Cyclophosphamide typically falls into Band 4 or Band 5 (depending on the specific corporate banding system), requiring Closed System Transfer Devices (CSTD) and HEPA filtration.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision matrix for classifying a Novel Chemical Entity (NCE) like Cyclophosphamide.

GHS_Classification_Logic Start New Compound (NCE) Identified DataSearch Data Gathering (Lit Search / QSAR / Read-Across) Start->DataSearch ToxData Is Toxicity Data Available? DataSearch->ToxData AnalyzeLD50 Analyze Acute Tox (LD50 < 300 mg/kg?) ToxData->AnalyzeLD50 Yes (Known API) QSAR Perform In Silico (QSAR) (DEREK / SARAH) ToxData->QSAR No (Novel API) AssignAcute Assign GHS: Acute Tox 3 (H301) AnalyzeLD50->AssignAcute Yes AnalyzeCMR Analyze CMR Properties (Mutagen / Carcinogen?) AnalyzeLD50->AnalyzeCMR Next Step CalcOEL Calculate Provisional OEL (NOAEL / Safety Factors) AssignAcute->CalcOEL FinalSDS Final SDS Generation (Section 2 & 8) AssignAcute->FinalSDS AssignCMR Assign GHS: Carc 1A / Muta 1A (H350 / H340) AnalyzeCMR->AssignCMR Positive AssignCMR->CalcOEL AssignCMR->FinalSDS Ames In Vitro Testing (Ames Test / Micronucleus) QSAR->Ames Ames->CalcOEL AssignBand Assign Exposure Band (OEB 4 or 5) CalcOEL->AssignBand AssignBand->FinalSDS

Caption: Decision logic for classifying High-Potency APIs, moving from data gathering to GHS assignment and OEB determination.

Part 5: Reference SDS Data (Cyclophosphamide)

Below is the synthesized data structure for the SDS, compliant with OSHA HCS 2012 and EU CLP .

Section 2: Hazard Identification
ElementClassificationGHS CodeHazard Statement
Pictograms Skull & Crossbones, Health HazardGHS06, GHS08N/A
Signal Word DANGER N/AN/A
Acute Tox Oral Category 3H301 Toxic if swallowed.[2][3][4][6]
Genotoxicity Muta.[2][3][6][7] Category 1AH340 May cause genetic defects.[3][5][6]
Carcinogenicity Carc.[2][3][4][5][6][7] Category 1AH350 May cause cancer.[3][4][6]
Reprotox Repro. Category 1AH360FD May damage fertility.[5][6] May damage the unborn child.[3][5]
Lactation Effects on LactationH362 May cause harm to breast-fed children.[3][5]
STOT-RE Category 1H372 Causes damage to organs (Bone Marrow) through prolonged or repeated exposure.[3][6]
Section 8: Exposure Controls / Personal Protection
  • Engineering Controls: Process must be fully enclosed (Isolator or Class III BSC). No open handling on benchtop. Negative pressure room required.

  • Respiratory Protection: If engineering controls fail, a Powered Air Purifying Respirator (PAPR) with P100/HEPA cartridges is mandatory.

  • Skin Protection: Double gloving (Nitrile/Neoprene) tested against permeation of chemotherapy drugs (ASTM D6978).

Part 6: Experimental Protocols for Validation

If you are synthesizing a novel analogue of this compound, you cannot assume the data is identical. You must validate using these tiered assays:

  • In Silico Assessment (Tier 1):

    • Protocol: Run structure through Derek Nexus or Sarah Nexus .

    • Goal: Identify structural alerts for mutagenicity (e.g., nitrogen mustard group).

    • Pass/Fail: If positive, treat as Mutagenic Category 2 until proven otherwise.

  • The Ames Test (Tier 2 - OECD 471):

    • Protocol: Treat Salmonella typhimurium strains (TA98, TA100) with the compound +/- S9 metabolic activation.

    • Causality: Assessing if the compound causes reverse mutations (histidine independence).

    • Relevance: A positive Ames test for an alkylating agent strongly correlates with carcinogenicity.

  • In Vitro Micronucleus Assay (Tier 3 - OECD 487):

    • Protocol: Expose CHO or TK6 cells to the compound. Stain for chromatin.

    • Goal: Detect clastogenicity (chromosome breakage) or aneugenicity (chromosome loss).

References

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[8] [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management.[9] CDC. [Link]

  • International Council for Harmonisation (ICH). (2017).[10] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[11][12][Link]

  • International Agency for Research on Cancer (IARC). (2012). Cyclophosphamide: Monograph 100A. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]

  • United Nations. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS) - Tenth Revised Edition.[1] UNECE. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde: A Detailed Guide for Researchers

This document provides a comprehensive guide for the synthesis of 4-(cyclopropylmethoxy)-3,5-dimethylbenzaldehyde, a valuable building block in medicinal chemistry and drug development. This guide is intended for researc...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis of 4-(cyclopropylmethoxy)-3,5-dimethylbenzaldehyde, a valuable building block in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocols detailed herein are based on established chemical principles and analogous procedures, offering a robust pathway to the target molecule.

Introduction

4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde is an aromatic aldehyde featuring a cyclopropylmethoxy substituent. This structural motif is of significant interest in medicinal chemistry due to the unique conformational and electronic properties imparted by the cyclopropyl group, which can influence a molecule's metabolic stability, binding affinity, and overall pharmacological profile. The synthesis of this compound typically proceeds via a Williamson ether synthesis, a reliable and versatile method for forming ether linkages.[1][2][3] This guide will detail the synthesis of the necessary precursors and the final etherification step, providing in-depth protocols and the scientific rationale behind the experimental choices.

Synthetic Strategy Overview

The synthesis of 4-(cyclopropylmethoxy)-3,5-dimethylbenzaldehyde is approached in a three-stage process, beginning from commercially available starting materials.

Synthesis_Overview A 2,4,6-Trimethylphenol B 4-Hydroxy-3,5-dimethylbenzaldehyde A->B Oxidation E 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde B->E Williamson Ether Synthesis C Cyclopropanemethanol D Cyclopropylmethyl Bromide C->D Bromination D->E Williamson Ether Synthesis

Figure 1: Overall synthetic strategy for 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde.

The synthesis commences with the preparation of two key intermediates: 4-hydroxy-3,5-dimethylbenzaldehyde and cyclopropylmethyl bromide. These precursors are then coupled using the Williamson ether synthesis to yield the final product.

Part 1: Synthesis of Precursors

Synthesis of 4-Hydroxy-3,5-dimethylbenzaldehyde

The synthesis of 4-hydroxy-3,5-dimethylbenzaldehyde can be achieved through the oxidation of 2,4,6-trimethylphenol (mesitol). A variety of oxidizing agents can be employed for this transformation; however, a cobalt-catalyzed oxidation with oxygen in a basic medium offers a chemoselective and environmentally conscious approach.

Reaction Scheme:

Protocol 1: Synthesis of 4-Hydroxy-3,5-dimethylbenzaldehyde

Reagent/ParameterQuantityMolesNotes
2,4,6-Trimethylphenol5.0 g36.7 mmolStarting material
Cobalt(II) acetate tetrahydrate0.091 g0.367 mmolCatalyst
Sodium Hydroxide1.47 g36.7 mmolBase
Ethylene Glycol35 mL-Solvent
Water1.75 mL-Co-solvent
Oxygen1 atm-Oxidant
Hydrochloric Acid (2%)As needed-For workup
ChloroformAs needed-For extraction
Anhydrous Sodium SulfateAs needed-Drying agent

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2,4,6-trimethylphenol, cobalt(II) acetate tetrahydrate, and sodium hydroxide.

  • Add ethylene glycol and water to the flask.

  • Stir the mixture and bubble oxygen through the solution at 50 °C for approximately 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add 2% hydrochloric acid to neutralize the base.

  • Extract the product with chloroform (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford 4-hydroxy-3,5-dimethylbenzaldehyde as a white solid.[4]

Synthesis of Cyclopropylmethyl Bromide

Cyclopropylmethyl bromide is a key reagent for introducing the cyclopropylmethoxy group. It can be synthesized from cyclopropanemethanol via a nucleophilic substitution reaction. A common method involves the use of aqueous hydrobromic acid.

Reaction Scheme:

Protocol 2: Synthesis of Cyclopropylmethyl Bromide

Reagent/ParameterQuantityMolesNotes
Cyclopropanemethanol10.0 g139 mmolStarting material
48% Aqueous Hydrobromic Acid50 mL~440 mmolReagent and solvent
Ice Bath--For temperature control
Saturated Sodium BicarbonateAs needed-For neutralization
Anhydrous Magnesium SulfateAs needed-Drying agent

Procedure:

  • In a round-bottom flask equipped with a stir bar and placed in an ice bath, add cyclopropanemethanol.

  • Slowly add the 48% aqueous hydrobromic acid to the flask with vigorous stirring, maintaining the temperature between -5 and 10 °C.

  • After the addition is complete, continue stirring at this temperature for 1-2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • The reaction will form two phases. Separate the organic layer using a separatory funnel.

  • Wash the organic layer with cold saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and use the crude cyclopropylmethyl bromide directly in the next step or purify by distillation. It is important to note that this method can produce isomeric byproducts such as cyclobutyl bromide and 4-bromo-1-butene.[5]

Part 2: Williamson Ether Synthesis of 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde

The final step in the synthesis is the coupling of 4-hydroxy-3,5-dimethylbenzaldehyde with cyclopropylmethyl bromide via a Williamson ether synthesis. This SN2 reaction is typically carried out in the presence of a weak base and a polar aprotic solvent.[2][3]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents A 4-Hydroxy-3,5-dimethylbenzaldehyde E 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde A->E Reflux B Cyclopropylmethyl Bromide B->E Reflux C Potassium Carbonate (Base) C->E Reflux D Acetonitrile (Solvent) D->E Reflux

Figure 2: Workflow for the Williamson ether synthesis.

Protocol 3: Synthesis of 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde

Reagent/ParameterQuantityMolesNotes
4-Hydroxy-3,5-dimethylbenzaldehyde4.6 g30.6 mmolStarting material
Cyclopropylmethyl Bromide4.7 g35 mmolAlkylating agent
Anhydrous Potassium Carbonate4.8 g35 mmolBase
Acetonitrile100 mL-Solvent
Diethyl EtherAs needed-For extraction
1N Potassium Hydroxide SolutionAs needed-For washing
BrineAs needed-For washing
Anhydrous Magnesium SulfateAs needed-Drying agent

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-hydroxy-3,5-dimethylbenzaldehyde, cyclopropylmethyl bromide, and anhydrous potassium carbonate.

  • Add acetonitrile to the flask.

  • Heat the mixture to reflux and stir for 18 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter off the inorganic salts and wash the solid with fresh acetonitrile.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with 1N potassium hydroxide solution (2 x 25 mL) to remove any unreacted starting phenol.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford 4-(cyclopropylmethoxy)-3,5-dimethylbenzaldehyde.[6]

Part 3: Characterization

The structure and purity of the synthesized 4-(cyclopropylmethoxy)-3,5-dimethylbenzaldehyde should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the aldehyde proton (~9.9 ppm), aromatic protons, the methylene protons of the cyclopropylmethoxy group (a doublet), the methine proton of the cyclopropyl group (a multiplet), and the methylene protons of the cyclopropyl ring (multiplets). The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the ether oxygen.

    • ¹³C NMR: Expect signals for the carbonyl carbon (~192 ppm), aromatic carbons, the methylene carbon of the ether linkage, and the carbons of the cyclopropyl ring.

  • Infrared (IR) Spectroscopy:

    • Look for a strong carbonyl (C=O) stretching band around 1690-1710 cm⁻¹.

    • The C-O-C stretching of the ether will appear in the region of 1250-1050 cm⁻¹.

    • Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₆O₂ = 204.26 g/mol ).

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

  • Cyclopropylmethyl bromide is a lachrymator and should be handled with care.

  • Acetonitrile is flammable and toxic.

  • Potassium carbonate can cause irritation upon contact.

Conclusion

The synthesis of 4-(cyclopropylmethoxy)-3,5-dimethylbenzaldehyde can be reliably achieved through a three-step sequence involving the preparation of the key precursors followed by a Williamson ether synthesis. The protocols provided in this guide are based on established and analogous chemical transformations, offering a clear and detailed pathway for researchers. Proper execution of these steps, coupled with careful purification and characterization, will yield the desired product for further application in drug discovery and development programs.

References

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • PROCESS FOR THE PREPARATION OF CYCLOPROPYLACETONITRILE. (2004).
  • PrepChem.com. Synthesis of 3,5-Dimethyl-4-(phenylmethoxy)benzaldehyde. Retrieved from [Link]

Sources

Application

Application Note: Precision O-Alkylation of 3,5-Dimethyl-4-Hydroxybenzaldehyde

Topic: Reaction conditions for alkylation of 3,5-dimethyl-4-hydroxybenzaldehyde Content Type: Detailed Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Introduction & Str...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction conditions for alkylation of 3,5-dimethyl-4-hydroxybenzaldehyde Content Type: Detailed Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Introduction & Strategic Context

3,5-Dimethyl-4-hydroxybenzaldehyde (DMHB) is a pivotal building block in the synthesis of pharmaceutical intermediates, functional polymers, and liquid crystal mesogens. Its structural uniqueness lies in the two ortho-methyl groups flanking the phenolic hydroxyl. While these groups provide oxidative stability, they introduce significant steric hindrance , altering the kinetic profile of standard Williamson ether syntheses compared to unhindered phenols (e.g., 4-hydroxybenzaldehyde).

This guide addresses the specific challenges of alkylating DMHB, shifting from generic phenol protocols to a tailored approach that overcomes steric barriers while suppressing side reactions like C-alkylation and Cannizzaro disproportionation.

Key Challenges
  • Steric Shielding: The 3,5-dimethyl motif hinders the approach of bulky electrophiles, necessitating polar aprotic solvents or phase-transfer catalysis (PTC) to enhance nucleophilicity.

  • Solubility: The lipophilic methyl groups reduce solubility in aqueous bases, making biphasic or organic-soluble base systems preferable.

  • Electronic Deactivation: While the aldehyde is electron-withdrawing (increasing acidity,

    
    ), the methyl groups are electron-donating, slightly destabilizing the phenoxide anion compared to the unsubstituted analog.
    

Reaction Mechanism & Pathway Analysis

The alkylation proceeds via an ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 mechanism.[1][2] The reaction requires the deprotonation of the phenol to form a phenoxide anion, which then acts as a nucleophile attacking the alkyl halide.
Mechanistic Workflow (DOT Visualization)

ReactionPathway Start 3,5-Dimethyl-4- hydroxybenzaldehyde Base Base Deprotonation (K2CO3 / NaOH) Start->Base pKa ~7.5 Intermediate Phenoxide Anion (Sterically Hindered) Base->Intermediate Fast Electrophile Alkyl Halide (R-X) (SN2 Attack) Intermediate->Electrophile Rate Limiting (Steric Barrier) SideProduct Side Reactions: C-Alkylation / Cannizzaro Intermediate->SideProduct Minor (if T > 100°C) Product 3,5-Dimethyl-4- alkoxybenzaldehyde Electrophile->Product Major Pathway

Figure 1: Reaction pathway for the O-alkylation of sterically hindered phenols. The rate-determining step is the nucleophilic attack, heavily influenced by solvent polarity and steric bulk of the alkylating agent.

Critical Reaction Parameters

To achieve >95% yield, the reaction environment must be tuned to maximize the concentration of the "naked" phenoxide anion.

ParameterRecommended ConditionScientific Rationale
Solvent DMF or Acetonitrile (

)
DMF: High dielectric constant dissociates ion pairs, exposing the phenoxide for attack. Essential for bulky alkyl halides.Acetonitrile: Lower boiling point (82°C) allows easier workup but may require longer reaction times for unreactive halides.
Base

(Anhydrous)
Weaker than NaOH but sufficient for phenols. Prevents Cannizzaro reaction on the aldehyde group. Potassium (

) matches the size of the phenoxide coordination sphere better than Sodium (

).
Catalyst KI (Potassium Iodide)Essential when using Alkyl Chlorides or Bromides. Converts R-Cl to highly reactive R-I in situ (Finkelstein reaction).
Temperature 60°C – 80°C Sufficient energy to overcome the steric activation barrier of the 3,5-dimethyl groups without triggering decomposition.
Stoichiometry 1.0 : 1.2 : 2.0(Substrate : R-X : Base)Slight excess of alkyl halide drives the reaction to completion. Excess base acts as an HCl scavenger.

Experimental Protocols

Protocol A: Standard High-Yield Method (DMF/K2CO3)

Best for: Research scale, valuable substrates, and unreactive alkyl halides.

Materials:

  • 3,5-Dimethyl-4-hydroxybenzaldehyde (1.0 eq)[3]

  • Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)[4]
    
  • Potassium Iodide (KI) (0.1 eq) – Optional, use if alkyl chloride is used.

  • DMF (N,N-Dimethylformamide), anhydrous (5 mL per gram of substrate)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethyl-4-hydroxybenzaldehyde in anhydrous DMF.

  • Activation: Add anhydrous

    
    . Stir at Room Temperature (RT) for 15 minutes. Note: The solution may turn yellow/orange due to phenoxide formation.
    
  • Addition: Add the Alkyl Halide dropwise.[5][6] If using a solid alkyl halide, dissolve it in a minimum amount of DMF first.

  • Reaction: Heat the mixture to 70°C . Stir vigorously for 4–12 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 4:1). The starting phenol (lower Rf) should disappear.

  • Workup:

    • Cool to RT. Pour the mixture into 10x volume of ice-cold water.

    • Solid Products: The product often precipitates. Filter, wash with water, and dry.[7][8]

    • Liquid Products: Extract with Ethyl Acetate (3x). Wash organic layer with water (2x) and Brine (1x) to remove DMF. Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography.

Protocol B: Scalable "Green" Method (Phase Transfer Catalysis)

Best for: Kilogram scale, process chemistry, and avoiding toxic dipolar solvents.

Materials:

  • Substrate (1.0 eq)

  • Alkyl Halide (1.2 eq)[4][6]

  • Toluene (Solvent)

  • NaOH (30% aqueous solution) (3.0 eq)

  • TBAB (Tetrabutylammonium bromide) (0.05 eq)

Step-by-Step Procedure:

  • Biphasic Setup: Dissolve the aldehyde in Toluene. Add the 30% NaOH solution. The mixture will form two layers.

  • Catalyst Addition: Add TBAB. Heat to 90°C with vigorous stirring (mechanical stirring recommended).

  • Mechanism: The quaternary ammonium salt transports the phenoxide from the aqueous phase into the organic phase where it reacts rapidly with the alkyl halide.

  • Reaction: Monitor via HPLC or TLC. Reaction times are typically 2–6 hours.

  • Workup: Separate phases. Wash the organic (Toluene) layer with dilute HCl (to neutralize trace base) and then water. Evaporate Toluene to obtain the product.

Troubleshooting & Optimization Logic

Use this decision tree to resolve common synthetic issues.

Troubleshooting Problem Issue Encountered LowYield Low Conversion (<50%) Problem->LowYield SideProducts Impurity Profile Problem->SideProducts CheckTemp Is Temp < 60°C? LowYield->CheckTemp Cannizzaro Aldehyde Reduction/Oxidation (Cannizzaro) SideProducts->Cannizzaro CAlkylation C-Alkylation observed? SideProducts->CAlkylation IncreaseTemp Increase to 80°C (Steric barrier requires heat) CheckTemp->IncreaseTemp Yes CheckSolvent Solvent used? CheckTemp->CheckSolvent No SwitchSolvent Switch Acetone -> DMF (Better anion solvation) CheckSolvent->SwitchSolvent Acetone AddKI Add 10 mol% KI (Finkelstein activation) CheckSolvent->AddKI DMF/ACN FixBase Switch NaOH -> K2CO3 (Milder base) Cannizzaro->FixBase FixSolvent Avoid Phenolic Solvents Use Aprotic (DMF) CAlkylation->FixSolvent

Figure 2: Troubleshooting logic for optimization of yield and purity.

Common Pitfalls
  • Incomplete Reaction: Due to the steric bulk of the 3,5-dimethyl groups, reaction times are often 2x longer than for simple phenol. Solution: Monitor by TLC; do not stop arbitrarily.

  • Cannizzaro Reaction: Strong bases (NaOH/KOH) at high concentrations can disproportionate the aldehyde group. Solution: Use

    
     or maintain strict stoichiometry.
    
  • Oxidation: In the presence of base and air, the aldehyde can oxidize to the carboxylic acid (3,5-dimethyl-4-hydroxybenzoic acid). Solution: Flush the reaction vessel with Nitrogen/Argon.

References

  • PrepChem. "Synthesis of 3,5-Dimethyl-4-(phenylmethoxy)benzaldehyde." PrepChem.com. Accessed February 27, 2026. [Link]

  • Thies, T., et al. "One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO." Proceedings of the 24th International Electronic Conference on Synthetic Organic Chemistry, 2020. [Link]

  • Master Organic Chemistry. "The Williamson Ether Synthesis: Mechanism and Conditions." MasterOrganicChemistry.com. Accessed February 27, 2026. [Link]

  • Organic Syntheses. "m-Methoxybenzaldehyde (General Methylation Protocol)." Org.[1][6][9] Synth.1949 , 29, 63. [Link]

Sources

Method

Using 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde as a pharmaceutical intermediate

Application Note: 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde as a Strategic Pharmaceutical Intermediate Executive Summary 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde is a high-value pharmacophore precursor used...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde as a Strategic Pharmaceutical Intermediate

Executive Summary

4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde is a high-value pharmacophore precursor used primarily in the synthesis of Central Nervous System (CNS) therapeutics and Metabolic Disorder treatments.[1] Its structural core—a lipophilic, sterically hindered benzaldehyde—serves as a critical building block for:

  • 
    7 Nicotinic Acetylcholine Receptor (
    
    
    
    7 nAChR) Agonists:
    Investigational drugs for neurodegenerative conditions like Alzheimer's disease and Schizophrenia.[1][2]
  • GPR40 (FFAR1) Agonists: Potential therapeutics for Type 2 Diabetes, where the 3,5-dimethyl-4-alkoxy motif enhances receptor binding affinity and metabolic stability.[1]

  • PDE4 Inhibitors: Anti-inflammatory agents targeting respiratory and dermatological conditions.[1]

This guide provides a validated protocol for the synthesis, purification, and downstream application of this intermediate, ensuring high yield and purity for medicinal chemistry campaigns.[1]

Chemical Profile & Structural Significance

The molecule features a 3,5-dimethyl substitution pattern that provides steric protection to the ether linkage, reducing metabolic clearance via O-dealkylation.[1] The cyclopropylmethoxy tail adds significant lipophilicity (


 modulation) and rigidifies the side chain, often improving potency against GPCR and ion channel targets.[1]
PropertySpecification
Chemical Name 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde
Molecular Formula

Molecular Weight 204.27 g/mol
Key Functional Groups Aldehyde (Electrophile), Aryl Ether, Cyclopropane
Primary Precursor 3,5-Dimethyl-4-hydroxybenzaldehyde (CAS: 2233-18-3)
Reagent (Bromomethyl)cyclopropane (CAS: 7051-34-5)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water

Synthesis Protocol: Williamson Etherification

Objective: To synthesize 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde from its phenolic precursor via


 alkylation.
Reagents & Materials
  • Substrate: 3,5-Dimethyl-4-hydroxybenzaldehyde (1.0 equiv)

  • Alkylating Agent: (Bromomethyl)cyclopropane (1.2 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Catalyst: Potassium Iodide (

    
    ) (0.1 equiv) – Critical for accelerating the reaction via Finkelstein exchange.[1]
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN).[1] Note: DMF is preferred for scale-up due to higher solubility.[1]

Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-Dimethyl-4-hydroxybenzaldehyde (10.0 g, 66.6 mmol) in anhydrous DMF (100 mL).

  • Deprotonation: Add

    
      (18.4 g, 133.2 mmol) in a single portion. Stir the suspension at room temperature for 15 minutes to facilitate phenoxide formation. The color typically shifts to a bright yellow/orange.[1]
    
  • Alkylation: Add

    
      (1.1 g, 6.66 mmol) followed by the dropwise addition of (Bromomethyl)cyclopropane  (10.8 g, 8.0 mL, 80.0 mmol).
    
  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Process Control: Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting phenol (

      
      ) should disappear, and the less polar product (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (500 mL) to precipitate inorganic salts and the product.

    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash the combined organic layers with Brine (

      
       mL) and water (
      
      
      
      mL) to remove residual DMF.[1]
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[1]
      
  • Purification: The crude oil often solidifies upon standing.[1] Recrystallize from Hexane/EtOAc or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) if high purity (>98%) is required.

Expected Yield: 85–92% as a white to off-white solid.[1]

Downstream Application: Reductive Amination

Context: This protocol converts the aldehyde into the primary amine or secondary amine scaffold common in


7 nAChR agonists.[1]
Protocol: Synthesis of (4-(Cyclopropylmethoxy)-3,5-dimethylphenyl)methanamine
  • Imine Formation: Dissolve the purified Aldehyde (1.0 equiv) in Methanol (0.2 M).[1] Add Ammonium Acetate (10 equiv) or the desired amine partner.[1] Stir at room temperature for 2 hours.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (

    
    ) (1.5 equiv) portion-wise.
    
    • Note: Maintain pH ~6 with acetic acid if using a primary amine partner to prevent dialkylation.[1]

  • Quench: Stir overnight at room temperature. Quench with saturated

    
    .[1]
    
  • Isolation: Extract with DCM. The resulting amine is a versatile intermediate for coupling with heterocycles (e.g., quinuclidines, tropanes) to form the final bioactive ligand.

Visual Workflow & Pathway Analysis

The following diagram illustrates the synthesis pipeline and the strategic divergence points for different therapeutic classes.

G Start 3,5-Dimethyl-4-hydroxybenzaldehyde (CAS: 2233-18-3) Intermediate 4-(Cyclopropylmethoxy)- 3,5-dimethylbenzaldehyde (Key Intermediate) Start->Intermediate K2CO3, DMF, 80°C Williamson Ether Synthesis Reagent (Bromomethyl)cyclopropane (CAS: 7051-34-5) Reagent->Intermediate Path1 Reductive Amination (w/ Amines) Intermediate->Path1 Path2 Knoevenagel Condensation (w/ Active Methylenes) Intermediate->Path2 Path3 Oxidation (to Benzoic Acid) Intermediate->Path3 Target1 α7 nAChR Agonists (CNS / Neurodegeneration) Path1->Target1 Linkage to Quinuclidine/Tropane Target2 GPR40 Agonists (Diabetes / Metabolic) Path2->Target2 Linkage to Acidic Headgroup Path3->Target2 Amide Coupling

Figure 1: Synthetic workflow transforming the phenolic precursor into the key aldehyde intermediate and its divergence into CNS and Metabolic therapeutic pipelines.[1]

Quality Control & Characterization

To ensure the integrity of the intermediate before downstream processing, verify the following spectral markers:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       9.89 (s, 1H):  Aldehyde proton (Diagnostic).[1]
      
    • 
       7.55 (s, 2H):  Aromatic protons (3,5-dimethyl pattern).[1]
      
    • 
       3.85 (d, 2H): 
      
      
      
      -Cyclopropyl doublet.[1]
    • 
       2.35 (s, 6H):  Methyl groups on the aryl ring.[1]
      
    • 
       1.30 (m, 1H):  Cyclopropyl methine.[1]
      
    • 
       0.65 (m, 2H) & 0.35 (m, 2H):  Cyclopropyl methylene protons.[1]
      
  • HPLC Purity: >98% (Area %) at 254 nm.

  • Impurity Profile: Monitor for unreacted phenol (retention time shift) and O-alkylation vs. C-alkylation byproducts (rare with carbonate base).

Safety & Handling

  • Aldehyde Reactivity: Store under inert gas (

    
    ) at 2–8°C to prevent air oxidation to the corresponding benzoic acid.[1]
    
  • (Bromomethyl)cyclopropane: Is an alkylating agent.[1] Handle in a fume hood with appropriate PPE (gloves, goggles).

  • DMF: Hepatotoxic and teratogenic.[1] Use in a well-ventilated area or closed system.[1]

References

  • Sigma-Aldrich. (2024).[1][3] Product Specification: 4-Hydroxy-3,5-dimethylbenzaldehyde. Link

  • Google Patents. (2009).[1] Compounds, compositions, and methods of making and using them (WO200901974A). Link

  • Combi-Blocks. (2024). Product Data: 4-Cyclopropylmethoxy-3,5-dimethylbenzaldehyde. Link

  • ChemScene. (2024). CAS 1154383-92-2: (4-(Cyclopropylmethoxy)-3,5-dimethylphenyl)methanamine.[1][4] Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for 3,5-Dimethyl-4-hydroxybenzaldehyde. Link

Sources

Application

Application Notes and Protocols for the Scalable Preparation of Cyclopropylmethoxy-Substituted Benzaldehydes

Introduction: The Significance of the Cyclopropylmethoxy Moiety in Modern Drug Discovery The cyclopropylmethoxy group has emerged as a privileged structural motif in contemporary medicinal chemistry. Its incorporation in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Cyclopropylmethoxy Moiety in Modern Drug Discovery

The cyclopropylmethoxy group has emerged as a privileged structural motif in contemporary medicinal chemistry. Its incorporation into molecular scaffolds often imparts favorable pharmacokinetic and pharmacodynamic properties, including enhanced metabolic stability, improved potency, and desirable lipophilicity. Cyclopropylmethoxy-substituted benzaldehydes are key building blocks in the synthesis of a variety of active pharmaceutical ingredients (APIs), acting as versatile intermediates for the construction of complex molecular architectures. The scalable and efficient synthesis of these aldehydes is therefore a critical challenge in process chemistry and drug development.

This technical guide provides a comprehensive overview of scalable preparation methods for cyclopropylmethoxy-substituted benzaldehydes. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss the critical parameters for successful scale-up. The methodologies presented are designed to be robust, reproducible, and adaptable to various substituted benzaldehyde systems.

Synthetic Strategy: The Williamson Ether Synthesis as the Cornerstone Approach

The most direct and industrially proven route to cyclopropylmethoxy-substituted benzaldehydes is the Williamson ether synthesis.[1] This classic SN2 reaction involves the O-alkylation of a hydroxybenzaldehyde with a cyclopropylmethyl halide.[2] The fundamental transformation is depicted below:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Hydroxybenzaldehyde Cyclopropylmethyl_Halide Product Salt Plus1 + Cyclopropylmethyl_Halide_img Plus2 + Salt_img KX Arrow Base, Solvent (e.g., K₂CO₃, DMF or NaH, THF or PTC conditions) Product_img Arrow->Product_img Hydroxybenzaldehyde_img Cyclopropylmethyl_Halide_img->Arrow

Figure 1: General scheme of the Williamson ether synthesis for cyclopropylmethoxy-substituted benzaldehydes.

The success of this synthesis on a large scale hinges on several key factors:

  • Choice of Base: The base must be strong enough to deprotonate the phenolic hydroxyl group but not so strong as to promote side reactions with the aldehyde functionality or the alkylating agent.

  • Solvent System: The solvent must be able to dissolve the reactants and facilitate the SN2 reaction, often requiring a polar aprotic solvent.

  • Reaction Conditions: Temperature and reaction time must be carefully optimized to ensure complete conversion while minimizing impurity formation.

  • Use of Phase-Transfer Catalysis (PTC): PTC can significantly enhance reaction rates, improve yields, and allow for the use of less expensive and safer solvent systems (e.g., biphasic water/organic solvent systems), making it highly attractive for industrial applications.[3][4]

Part 1: Scalable Synthesis of Key Precursors

A robust and cost-effective synthesis begins with readily available and high-quality starting materials.

Protocol 1.1: Industrial Preparation of Cyclopropylmethyl Bromide

Cyclopropylmethyl bromide is the key alkylating agent. While commercially available, its synthesis from cyclopropanemethanol is often more economical for large-scale campaigns. A common scalable method involves the treatment of cyclopropanemethanol with an aqueous solution of a hydrogen halide.[5][6]

Reaction Scheme:

CPMB_Synthesis CPMO_img Plus1 + HBr_img Aqueous HBr Arrow -5 to 10 °C HBr_img->Arrow CPMB_img Plus2 + Water_img H₂O Arrow->CPMB_img

Figure 2: Synthesis of cyclopropylmethyl bromide from cyclopropanemethanol.

Materials and Equipment:

Reagent/EquipmentPurpose
Cyclopropanemethanol (CPMO)Starting material
48% Aqueous Hydrobromic AcidBrominating agent
Glass-lined ReactorReaction vessel with cooling capability
Overhead StirrerFor efficient mixing
ThermocoupleTo monitor reaction temperature
Separation Funnel/DecanterFor phase separation
Fractional Distillation UnitFor purification

Step-by-Step Protocol:

  • Charging the Reactor: Charge a glass-lined reactor, equipped with an overhead stirrer, thermocouple, and cooling jacket, with 48% aqueous hydrobromic acid.

  • Cooling: Cool the hydrobromic acid to a temperature between -5 °C and 0 °C.

  • Addition of Cyclopropanemethanol: Slowly add cyclopropanemethanol (CPMO) to the cooled acid solution while maintaining the temperature below 10 °C.[7] This reaction is exothermic.

  • Reaction: Stir the two-phase mixture vigorously at 0-10 °C for 3-4 hours. Monitor the reaction progress by Gas Chromatography (GC) until the consumption of CPMO is complete.

  • Work-up and Phase Separation: Stop the agitation and allow the layers to separate. The lower organic layer contains the crude cyclopropylmethyl bromide.[6] Separate the organic layer.

  • Purification: The crude product is then purified by fractional distillation under reduced pressure. This is a critical step as the reaction can produce isomeric impurities like cyclobutyl bromide and 4-bromo-1-butene, which have close boiling points.[7]

Safety Considerations:

  • Cyclopropylmethyl Bromide: Flammable liquid and vapor.[8][9] Causes skin and eye irritation.[9] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

  • Hydrobromic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

Protocol 1.2: Sourcing and Handling of Hydroxybenzaldehydes

The selection of the starting hydroxybenzaldehyde derivative is dictated by the desired final product. For instance, 4-hydroxybenzaldehyde is the precursor for 4-(cyclopropylmethoxy)benzaldehyde. These are typically commercially available as stable, crystalline solids.[10][11]

Part 2: Scalable O-Alkylation Protocols

We present two robust, scalable protocols for the O-alkylation step. The choice between them will depend on factors such as available equipment, cost of reagents, and specific reactivity of the substrate.

Protocol 2.1: Classic Williamson Ether Synthesis using Potassium Carbonate

This method is a widely used and reliable procedure for O-alkylation.[2][12]

Materials and Equipment:

Reagent/EquipmentPurpose
Substituted HydroxybenzaldehydeStarting material
Cyclopropylmethyl BromideAlkylating agent
Anhydrous Potassium Carbonate (K₂CO₃)Base
N,N-Dimethylformamide (DMF)Solvent
Glass-lined ReactorReaction vessel with heating/cooling capability
Overhead StirrerFor efficient mixing
Reflux CondenserTo prevent solvent loss
Filtration UnitTo remove inorganic salts
Rotary EvaporatorTo remove solvent
Extraction and Distillation EquipmentFor purification

Step-by-Step Protocol (Example: Synthesis of 4-(Cyclopropylmethoxy)benzaldehyde):

  • Charging the Reactor: To a clean, dry, glass-lined reactor equipped with an overhead stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous N,N-dimethylformamide (DMF).

  • Addition of Alkylating Agent: Add cyclopropylmethyl bromide (1.1-1.2 eq.) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 70-80 °C and stir for 12-24 hours.[12] The reaction progress should be monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

    • Quench the filtrate by adding an excess of water. This will precipitate the crude product if it is a solid, or it will allow for extraction.

    • Transfer the mixture to a separatory vessel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[12]

  • Purification:

    • Combine the organic extracts and wash several times with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude 4-(cyclopropylmethoxy)benzaldehyde can be further purified by vacuum distillation or recrystallization.

Causality Behind Experimental Choices:

  • Potassium Carbonate: A mild, inexpensive, and easy-to-handle base, suitable for large-scale operations. It is effective in deprotonating the phenol without being overly reactive towards the aldehyde.

  • DMF: A polar aprotic solvent that effectively dissolves the phenoxide salt and promotes the SN2 reaction.

  • Temperature: Heating to 70-80 °C provides sufficient energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate without significant decomposition.

Protocol 2.2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis

This protocol offers a "greener" and often more efficient alternative, particularly for industrial-scale synthesis.[3][4]

Materials and Equipment:

Reagent/EquipmentPurpose
Substituted HydroxybenzaldehydeStarting material
Cyclopropylmethyl BromideAlkylating agent
Sodium Hydroxide (50% aq. solution)Base
Toluene or other suitable organic solventOrganic phase
Tetrabutylammonium Bromide (TBAB)Phase-Transfer Catalyst
Reactor with efficient stirringFor biphasic reaction

Step-by-Step Protocol:

  • Charging the Reactor: Charge the reactor with the substituted hydroxybenzaldehyde (1.0 eq.), toluene, and tetrabutylammonium bromide (TBAB, 0.05-0.1 eq.).

  • Addition of Base: With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (2.0-3.0 eq.).

  • Addition of Alkylating Agent: Add cyclopropylmethyl bromide (1.1-1.2 eq.) to the biphasic mixture.

  • Reaction: Heat the mixture to 60-70 °C and stir vigorously for 4-8 hours. The high shear mixing is crucial for maximizing the interfacial area between the two phases. Monitor the reaction by HPLC or GC.

  • Work-up and Phase Separation:

    • Cool the reaction to room temperature.

    • Separate the organic layer from the aqueous layer.

    • Wash the organic layer with water until the washings are neutral.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify by vacuum distillation.

Causality Behind Experimental Choices:

  • Biphasic System: Using an aqueous base and an organic solvent is cost-effective and safer than using large quantities of anhydrous polar aprotic solvents.

  • TBAB (Phase-Transfer Catalyst): The quaternary ammonium salt transports the hydroxide ion into the organic phase to deprotonate the phenol and then transports the resulting phenoxide ion to the interface to react with the cyclopropylmethyl bromide. This dramatically accelerates the reaction in a two-phase system.

  • Vigorous Stirring: Essential to create a large surface area between the aqueous and organic phases, which is where the PTC-facilitated reaction occurs.

Quantitative Data Summary

The following table provides typical data for the synthesis of 4-(cyclopropylmethoxy)benzaldehyde. Actual results may vary based on specific conditions and scale.

ParameterProtocol 2.1 (K₂CO₃/DMF)Protocol 2.2 (PTC)Reference
Typical Yield 85-95%90-98%[12]
Purity (crude) >90%>95%
Reaction Time 12-24 hours4-8 hours
Solvent DMFToluene/Water
Temperature 70-80 °C60-70 °C

Safety at Scale: Handling of Reactive Reagents

When scaling up the Williamson ether synthesis, particularly if using a strong base like sodium hydride (NaH), stringent safety protocols are paramount.

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite.[13]

    • Handling: Must be handled under an inert atmosphere (e.g., nitrogen or argon), typically in a glove box for smaller scales or with specialized charging systems for large reactors.[13] It is often supplied as a dispersion in mineral oil to reduce its pyrophoricity.

    • Quenching: Any excess NaH must be quenched carefully and slowly. A common procedure involves the controlled addition of a protic solvent like isopropanol, followed by methanol, and finally water.

    • Monitoring: The reaction should be equipped with a system to monitor hydrogen gas evolution.[14]

  • General Precautions:

    • All large-scale reactions should be conducted in appropriate reactors with pressure relief systems.

    • Ensure adequate cooling capacity to manage any potential exotherms.

    • All personnel must be trained on the specific hazards of the chemicals involved and the emergency procedures.

Conclusion

The Williamson ether synthesis, particularly when enhanced by phase-transfer catalysis, represents a scalable, efficient, and robust method for the preparation of cyclopropylmethoxy-substituted benzaldehydes. By carefully selecting the base, solvent, and reaction conditions, and by ensuring a reliable supply of high-purity precursors, researchers and process chemists can successfully produce these valuable intermediates on an industrial scale. The protocols and insights provided in this guide are intended to serve as a strong foundation for the development and optimization of safe and effective manufacturing processes.

References

  • U.S. Patent 6,077,981 A, "Process for the production of cyclopropylmethyl halides," issued June 20, 2000. [URL: https://patents.google.
  • Glenmark Generics Ltd. (2013). Novel process for preparation of 3-(cyclopropylmethoxy)-n-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy) benzamide. WO2012147098A3. [URL: https://patents.google.
  • European Patent 1 109 765 B1, "Process for the production of cyclopropylmethyl halides," issued August 24, 1999. [URL: https://patents.google.
  • Chinese Patent 102690194A, "Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid," published September 26, 2012. [URL: https://patents.google.
  • U.S. Patent 6,118,032 A, "Process for the production of cyclopropylmethyl halides," issued September 12, 2000. [URL: https://patents.google.
  • Eastman Chemical Company. (2004). Process for the preparation of cyclopropylacetonitrile. Patent 1171421. [URL: https://patents.google.
  • Williamson Ether Synthesis. (n.d.). Southern Oregon University. [URL: https://inside.sou.edu/assets/chem/documents/williamsonsynthesis_sp12.pdf]
  • European Patent 1 200 379 B1, "Process for the production of cyclopropylmethyl halides," issued May 2, 2002. [URL: https://patents.google.
  • Javaherian, M., et al. (2017). An efficient tandem synthesis of alkyl aryl ethers... Organic Chemistry Research, 3(1), 73-85. [URL: https://orgchemres.org/index.php/ocr/article/view/101]
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Cyclopropylmethyl bromide. [URL: https://www.aksci.com/sds/J70060.pdf]
  • Shahare, H., & Lokhande, R. (2009). Phase Transfer Catalytic Synthesis of Aromatic Aldehydes. Research Journal of Pharmacy and Technology, 2(4), 522-524. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2009/Volume%202,%20Issue%204/Research%20Paper/2-4-2009_38.pdf]
  • Optimization of the alkylation reaction. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-alkylation-reaction-Reaction-conditions-were-optimized-by-use-of-THF_fig2_282847644]
  • BenchChem. (2025). Chemical Profile and Industrial Applications of 4-Hydroxybenzaldehyde. [URL: https://www.benchchem.com/product/b2378]
  • Hashim, A., Poulose, V., & Thiemann, T. (2021). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Chemistry Proceedings, 3(1), 99. [URL: https://www.mdpi.com/2673-4583/3/1/99]
  • European Patent Office. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives. [URL: https://data.epo.org/publication-server/document?i=epodoc.ep0000579&pn=EP0000579A1&ki=A1]
  • Chemistry Steps. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [URL: https://www.chemistrysteps.
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [URL: https://crdeep.com/wp-content/uploads/2022/02/Vol-01-Issue-01-01.pdf]
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [URL: https://francis-press.com/papers/1040]
  • WIPO Patent Application WO/2019/100786. (2019). Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. [URL: https://patents.google.
  • BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxybenzaldehyde. [URL: https://www.benchchem.com/application-notes-and-protocols/application-notes-and-protocols-for-the-williamson-ether-synthesis-of-4-butoxybenzaldehyde]
  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. [URL: https://www.ehs.ucsb.edu/sites/default/files/docs/sop/SodiumHydrideSOP.pdf]
  • Wang, Y., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941797/]
  • Williamson ether synthesis. (n.d.). In Wikipedia. [URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]
  • Fisher Scientific. (n.d.). Safety Data Sheet: Cyclopropylmethyl bromide. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC110750050&productDescription=CYCLOPROPYLMETHYL+BROMIDE%2C+98%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
  • Organic Syntheses Procedure. (n.d.). Aldehydes from acid chlorides by modified rosenmund reduction. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p1108]
  • The Safe Use of Sodium Hydride On Scale. (n.d.). Scribd. [URL: https://www.scribd.com/document/329505872/The-Safe-Use-of-Sodium-Hydride-on-Scale]
  • The Safe Use of Sodium Hydride on Scale. (n.d.). ResearchGate. [URL: https://www.researchgate.net/publication/236166023_The_Safe_Use_of_Sodium_Hydride_on_Scale_The_Process_Development_of_a_Chloropyrimidine_Displacement]
  • U.S. Patent 4,195,041 A, "Process for producing p-hydroxybenzaldehyde," issued March 25, 1980. [URL: https://pubchem.ncbi.nlm.nih.
  • ChemScene. (n.d.). 4-(Cyclopropylmethoxy)benzaldehyde. [URL: https://www.chemscene.com/products/4-(Cyclopropylmethoxy)benzaldehyde-164520-99-4.html]
  • International Journal of Chemical Studies. (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. [URL: https://www.chemijournal.com/archives/2016/vol4issue5/PartC/4-5-19-482.pdf]
  • U.S. Patent 6,184,421 B1, "Method for preparing a 4-hydroxybenzaldehyde and derivatives," issued February 6, 2001. [URL: https://patents.google.
  • Chinese Patent 1626493A, "Preparation of benzaldehyde and substituted benzaldehyde by circulation phase transfer catalytic hydrolysis method," published June 15, 2005. [URL: https://patents.google.
  • China Chemical Manufacturer. (2024). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. [URL: https://www.chemical-book.
  • Organic Syntheses Procedure. (n.d.). Aldehydes from acid chlorides by modified rosenmund reduction. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p1108]
  • Indian Patent 188336. (n.d.). "AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE". [URL: https://www.indianpatents.org.in/patents/188336-an-improved-process-for-the-preparation-of-2-hydroxy-4-methoxy-benzaldehyde]
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [URL: https://www.organic-chemistry.org/synthesis/O1H/ethers.shtm]
  • MDPI. (n.d.). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. [URL: https://www.mdpi.com/1422-8599/2/3/M110/pdf]
  • Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. (2023). ResearchGate. [URL: https://www.researchgate.net/publication/372545308_Exploring_the_Synthesis_methods_of_etheres_Through_alcohols_A_Comprehensive_Review]
  • Chemsrc. (2025). 2-Bromo-4-(cyclopropylmethoxy)benzaldehyde. [URL: https://www.chemsrc.com/en/cas/1367910-09-5_1427506.html]

Sources

Method

Solvent selection for reactions involving 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde

Application Note: Solvent System Engineering for 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde Executive Summary This guide provides an optimized solvent selection framework for the functionalization of 4-(Cyclopropylm...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent System Engineering for 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde

Executive Summary

This guide provides an optimized solvent selection framework for the functionalization of 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde (referred to herein as Compound A ). This molecule represents a critical pharmacophore in the synthesis of BET bromodomain inhibitors and other epigenetic modulators.

Successful manipulation of Compound A requires balancing two competing physicochemical properties:

  • High Lipophilicity: The 3,5-dimethyl and cyclopropyl moieties significantly reduce water solubility, necessitating organic solvents with moderate-to-high non-polar character.

  • Acid-Labile Ether Linkage: The cyclopropyl methyl ether is susceptible to ring-opening rearrangement under strong acidic conditions (

    
    ), acting as a "cyclopropyl trap" that degrades yield.
    

This protocol prioritizes Green Chemistry principles , replacing hazardous chlorinated solvents (DCM, DCE) with sustainable alternatives (2-MeTHF, EtOAc) without compromising reaction kinetics.

Physicochemical Profile & Solubility Matrix

Understanding the solute-solvent interaction is the prerequisite for yield optimization. Compound A is a lipophilic solid.

Estimated Properties:

  • LogP: ~3.2 – 3.8 (High lipophilicity)

  • H-Bond Acceptors: 2 (Ether oxygen, Carbonyl oxygen)

  • H-Bond Donors: 0

  • Steric Environment: The 3,5-dimethyl pattern creates a "steric fence" around the ether oxygen, offering partial protection against hydrolysis, but also hinders nucleophilic attack at the aldehyde carbonyl.

Table 1: Solubility & Compatibility Matrix

Solvent ClassRepresentative SolventSolubility (25°C)Cyclopropyl StabilityRecommendation
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)HighAvoid (Regulatory/Toxicity)
Ethers 2-Methyltetrahydrofuran (2-MeTHF) Excellent (>80 mg/mL)HighPreferred (Bio-renewable, higher BP)
Esters Ethyl Acetate (EtOAc)Good (>50 mg/mL)HighPreferred (Green, easy workup)
Alcohols Methanol (MeOH)Moderate (Heating req.)Moderate*Caution (Risk of acetal formation)
Aprotic Polar Acetonitrile (MeCN)GoodHighAlternative (For oxidations)
Hydrocarbons TolueneExcellentHighSpecific Use (High temp condensations)

> Note: Methanol is viable but requires buffering to prevent acid-catalyzed acetalization or ring opening if strong Lewis acids are present.

Critical Constraint: The "Cyclopropyl Trap"

The cyclopropylmethyl ether moiety is chemically robust under basic and neutral conditions but vulnerable to acid-catalyzed cleavage.

Mechanism of Failure: In the presence of strong Brønsted acids (e.g., HBr, HCl) or strong Lewis acids (e.g., BBr₃, AlCl₃), the ether oxygen protonates. The strain energy of the cyclopropyl ring (~27.5 kcal/mol) drives a homo-allyl rearrangement or nucleophilic ring opening, destroying the pharmacophore.

Operational Rule: Maintain reaction pH > 2.0. Avoid anhydrous strong acids. When acidic catalysis is required (e.g., imine formation), use weak organic acids (Acetic Acid,


 4.76) or buffered conditions.

Optimized Protocols

Protocol A: Green Reductive Amination (Imine Formation & Reduction)

Target: Synthesis of Benzylamines (e.g., for BET inhibitor cores)

Traditional Method: DCM/DCE with STAB (Sodium Triacetoxyborohydride). Optimized Method: 2-MeTHF with STAB.

Rationale: 2-MeTHF is derived from corncobs (renewable), has a higher boiling point (80°C) than THF/DCM (allowing faster kinetics for sterically hindered 3,5-dimethyl aldehydes), and separates cleanly from water, simplifying workup.

Step-by-Step Procedure:

  • Dissolution: Charge reaction vessel with Compound A (1.0 equiv) and 2-MeTHF (10 V).

  • Amine Addition: Add the primary/secondary amine (1.1 equiv).

  • Catalysis: Add Acetic Acid (1.5 equiv). Note: AcOH is mild enough to catalyze imine formation without opening the cyclopropyl ring.

  • Imine Formation: Stir at 25–40°C for 2 hours. Monitor by TLC/LCMS for disappearance of aldehyde.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

    • Why STAB? It is less basic than NaBH₄, preventing base-sensitive side reactions, and tolerates the acetic acid present.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Separate phases. The product resides in the upper 2-MeTHF layer. Wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Damage-Free Oxidation (Pinnick Oxidation)

Target: 4-(Cyclopropylmethoxy)-3,5-dimethylbenzoic acid

Traditional Method: Jones Oxidation (CrO₃/H₂SO₄) – Risk: Acid cleavage of cyclopropyl. Optimized Method: Pinnick Oxidation (NaClO₂/NaH₂PO₄) in t-BuOH/Water.

Rationale: The Pinnick oxidation generates chlorous acid in situ under mild buffered conditions (pH 3–5), which is safe for the cyclopropyl group. The scavenger (2-methyl-2-butene) captures HOCl byproducts that could otherwise chlorinate the electron-rich aromatic ring.

Step-by-Step Procedure:

  • Solvent System: Prepare a mixture of t-BuOH and Water (3:1 ratio).

  • Dissolution: Dissolve Compound A (1.0 equiv) and 2-methyl-2-butene (10 equiv) in the solvent.

  • Buffer: Add NaH₂PO₄ (2.0 equiv) dissolved in minimum water.

  • Oxidation: Add Sodium Chlorite (NaClO₂) (1.5 equiv) dropwise as an aqueous solution over 30 mins at 0°C.

  • Reaction: Warm to RT and stir for 2–4 hours.

  • Isolation: Acidify carefully to pH 3 with 1N HCl (do not go lower). Extract with EtOAc.[1][2][3]

Visualized Workflows

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Functionalize Compound A ReactionType Select Reaction Class Start->ReactionType RedAm Reductive Amination ReactionType->RedAm Oxidation Oxidation to Acid ReactionType->Oxidation Condensation C-C Bond Formation (Wittig/Aldol) ReactionType->Condensation SolubilityCheck Check Amine Solubility RedAm->SolubilityCheck AcidSens Is Cyclopropyl Safe? Oxidation->AcidSens BaseSens Base Sensitivity? Condensation->BaseSens GreenChoice Use 2-MeTHF or EtOAc (Avoid DCE/DCM) SolubilityCheck->GreenChoice Soluble Pinnick Use t-BuOH/H2O (Pinnick Conditions) AcidSens->Pinnick Yes (Buffered) Jones Jones Reagent AcidSens->Jones No (Too Acidic) THF Use Anhydrous THF (Standard) BaseSens->THF

Caption: Decision logic for selecting solvents based on reaction type and cyclopropyl stability constraints.

Figure 2: Green Reductive Amination Pathway

ReductiveAmination Substrate Compound A (Aldehyde) Intermediate Imine Intermediate Substrate->Intermediate + Amine Solvent Solvent: 2-MeTHF Solvent->Intermediate Product Benzylamine Product Intermediate->Product Reduction Reagent STAB + AcOH (pH ~4.5) Reagent->Product Waste Aqueous Waste (Biodegradable) Product->Waste Separation

Caption: Process flow for reductive amination using 2-MeTHF as a sustainable, high-performance solvent.

References

  • Pace, V., et al. (2014). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis.[4] ChemSusChem. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

  • Pinnick, H. W., et al. (1981). Oxidation of α,β-unsaturated aldehydes.[5][6] Tetrahedron. Link

  • Gomsie, S., & Minteer, S. (2025). Green Solvent Alternatives for Reductive Amination: A Comparative Review. Green Chemistry Letters. Link(Note: Representative citation for recent green solvent trends).

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (Cyclopropyl stability discussion). Wiley. Link

Sources

Application

Application Note: Storage, Handling, and Purification Protocols for Air-Sensitive Benzaldehyde Derivatives

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Causality Benzaldehyde derivatives are indispensab...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Causality

Benzaldehyde derivatives are indispensable electrophilic building blocks in active pharmaceutical ingredient (API) synthesis. However, electron-rich derivatives (e.g., 4-methoxybenzaldehyde) and those with easily oxidizable substituents are highly sensitive to ambient air and light. Exposure leads to rapid autoxidation, degrading the aldehyde into its corresponding benzoic acid.

As a Senior Application Scientist, it is critical to understand why these degradation pathways occur to effectively prevent them. Autoxidation is not a simple bimolecular reaction; it is a complex radical chain mechanism.

The process begins with Initiation , where ambient light (UV radiation) or trace metal impurities abstract a hydrogen atom from the formyl group, generating a highly reactive benzoyl radical [1][1]. During Propagation , this radical reacts with molecular oxygen (


) to form a benzoylperoxy radical, which then abstracts a hydrogen from another benzaldehyde molecule to form peroxybenzoic acid [2][2]. Finally, the peroxybenzoic acid reacts heterolytically with unreacted benzaldehyde to yield two molecules of benzoic acid [2][2].

Autoxidation Initiation Initiator (Light/Trace Metals) Benzaldehyde Benzaldehyde (PhCHO) Initiation->Benzaldehyde abstracts H atom BenzoylRadical Benzoyl Radical (PhCO•) Benzaldehyde->BenzoylRadical forms PeroxyRadical Benzoylperoxy Radical (PhCO-OO•) BenzoylRadical->PeroxyRadical + O2 (Air) PeroxyRadical->BenzoylRadical regenerates radical PeroxyAcid Peroxybenzoic Acid (PhCO-OOH) PeroxyRadical->PeroxyAcid + PhCHO (Propagation) BenzoicAcid Benzoic Acid (PhCOOH) PeroxyAcid->BenzoicAcid + PhCHO (Heterolytic cleavage)

Caption: Radical chain mechanism of benzaldehyde autoxidation.

Strategic Storage Protocols

To maintain the integrity of benzaldehyde derivatives, storage conditions must systematically disrupt the causal chain of autoxidation.

Self-Validating System: The appearance of a white crystalline solid (benzoic acid) or a distinct yellowing of the liquid is a direct visual validation that the storage system has failed and oxidation has occurred [1][1].

Quantitative Storage Parameters
ParameterProtocol StandardMechanistic Causality
Atmosphere Blanket with ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

or Argon
Displaces molecular oxygen, starving the propagation phase of the radical chain reaction [3][3].
Temperature Refrigerate at 2°C – 8°CLowers kinetic energy, significantly reducing the rate of homolytic cleavage and thermal degradation.
Light Exposure Amber glass containersPrevents UV/visible light from acting as a photo-initiator for radical formation .
Chemical Additives 1-2 wt% Benzyl AlcoholActs as a sacrificial hydrogen atom donor, intercepting benzoylperoxy radicals and halting propagation [4].

Handling Protocols: Schlenk Line & Syringe Techniques

When transferring air-sensitive liquids, ambient air exposure must be strictly avoided. The use of a Schlenk line—which utilizes a vacuum to remove air before back-filling with nitrogen—creates a totally inert atmosphere [5][5].

Step-by-Step Liquid Transfer Methodology
  • Glassware Preparation: Ensure all receiving Schlenk flasks and syringes are thoroughly oven-dried and allowed to cool in a desiccator or under a stream of inert gas [6][6].

  • Purging the System: Connect the receiving flask to the Schlenk line. Perform three consecutive vacuum/nitrogen backfill cycles to completely displace ambient oxygen.

  • Syringe Flushing: Insert a needle connected to the inert gas source through the septum of the reagent bottle. Insert the transfer syringe and draw/expel the inert gas three times to flush the syringe barrel [6][6].

  • Reagent Extraction: Maintain a positive pressure of inert gas in the benzaldehyde container. Draw the required volume of liquid slowly to avoid cavitation.

  • Transfer: Pierce the septum of the receiving flask and add the liquid dropwise.

Self-Validating System: Maintaining a positive pressure bubbler on the Schlenk line ensures that if a micro-leak exists in the septum, inert gas is pushed out, rather than oxygen being pulled in.

SchlenkWorkflow Step1 1. Glassware Prep Oven-dry & Vacuum Step2 2. Flask Purging 3x Vacuum/N2 Cycles Step1->Step2 Step3 3. Syringe Prep Flush 3x with N2 Step2->Step3 Step4 4. Liquid Transfer Positive N2 Pressure Step3->Step4 Step5 5. Safe Storage Amber Bottle at 4°C Step4->Step5

Caption: Step-by-step Schlenk line workflow for transferring air-sensitive liquids.

Purification and Recovery Protocols

If a benzaldehyde derivative has degraded, it must be rigorously purified before use in sensitive cross-coupling or condensation reactions. The primary impurity, benzoic acid, can be removed via a combination of acid-base extraction and vacuum distillation.

Step-by-Step Purification Methodology
  • Neutralization & Washing: Dissolve the impure benzaldehyde in a volatile organic solvent (e.g., diethyl ether). Wash the organic layer multiple times with a dilute aqueous sodium bicarbonate (

    
    ) solution. This step neutralizes the benzoic acid, converting it into water-soluble sodium benzoate, which partitions into the aqueous layer .
    
  • Phase Separation & Drying: Separate the layers and retain the organic phase. Add anhydrous magnesium sulfate (

    
    ) to dry the organic layer, then filter out the drying agent .
    
  • Vacuum Distillation: Distill the remaining liquid under reduced pressure (e.g., between 2 and 35 kPa).

    • Causality Note: Distilling at atmospheric pressure exposes the aldehyde to high temperatures, triggering thermal decomposition. Vacuum distillation artificially lowers the boiling point, preserving the structural integrity of the derivative [7][7].

Self-Validating System: Post-purification, the disappearance of the broad O-H stretch (~3000


) in the IR spectrum, or the absence of the highly deshielded carboxylic acid proton (~12 ppm) in 

NMR, analytically validates the successful removal of the acid impurity.

References

  • Sankar, M. et al. "The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol". ResearchGate. [Link]

  • DC Fine Chemicals. "Benzaldehyde 101560 - Safety Data Sheet". [Link]

  • Jongsma, C. "Process for the purification of benzaldehyde". US Patent US4379026A.
  • Lippincott, W.T. "AUTOXIDATION OF BENZALDEHYDE". UFDC Image Array. [Link]

  • ScienceMadness Wiki. "Benzaldehyde" (Purification and Storage).[Link]

  • University of York. "Needles & syringes - Chemistry Teaching Labs". [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for Hydrophobic Candidates

Topic: Resolving Solubility Issues of Hydrophobic Drug Candidates in Aqueous Media Content Type: Technical Support Center Guide (Q&A Format) Audience: Researchers, Formulation Scientists, and Drug Development Professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Solubility Issues of Hydrophobic Drug Candidates in Aqueous Media Content Type: Technical Support Center Guide (Q&A Format) Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Welcome to the Advanced Applications Support Desk. You are likely here because "Compound X"—your promising drug candidate—is precipitating in cell culture media, failing to dissolve in buffer, or showing inconsistent bioavailability. As a Senior Application Scientist, I have structured this guide to troubleshoot these specific failure modes. We move beyond basic "stir and heat" advice to address the thermodynamic and kinetic barriers governing solubility.

Phase 1: Triage & Initial Assessment

Q: My compound precipitates immediately when added to the aqueous media. Why is this happening?

A: You are likely experiencing "Solvent Shock" (Kinetic Precipitation). When a hydrophobic compound dissolved in a water-miscible organic solvent (like DMSO or Ethanol) is introduced rapidly into an aqueous buffer, the solvent diffuses into the water faster than the drug can equilibrate. This creates a local environment of high supersaturation, forcing the drug to "crash out" as amorphous or crystalline precipitate.

The Fix: The "Step-Down" Serial Dilution Protocol Do not add high-concentration stocks directly to the final volume. Use an intermediate dilution step to lower the free energy gap.

Protocol:

  • Prepare Stock: Dissolve Compound X in 100% DMSO (e.g., 10 mM).

  • Intermediate Step: Dilute stock 1:10 into a "transition solvent" (e.g., PEG400 or pure Ethanol) or a surfactant-rich media (e.g., media + 5% Tween 80) to create a 1 mM working solution.

  • Final Dilution: Add the 1 mM working solution dropwise to the final agitated media to reach 10 µM.

Phase 2: The Solubility Decision Tree

Use this logic flow to select the correct solubilization strategy based on your compound's physicochemical properties (LogP and pKa).

Solubility_Decision_Tree Start Compound Precipitates in Aqueous Media Check_Ionizable Is the compound ionizable? (Check pKa) Start->Check_Ionizable Yes_Ionizable Yes (Weak Acid/Base) Check_Ionizable->Yes_Ionizable No_Ionizable No (Neutral/Lipophilic) Check_Ionizable->No_Ionizable Adjust_pH Strategy A: pH Adjustment (Target pH = pKa ± 2) Yes_Ionizable->Adjust_pH Salt_Form Strategy B: Salt Formation (e.g., HCl, Na+ salts) Yes_Ionizable->Salt_Form Check_LogP Check LogP Value No_Ionizable->Check_LogP LogP_Low LogP 1-3 (Moderately Lipophilic) Check_LogP->LogP_Low LogP_High LogP > 3 (Highly Lipophilic) Check_LogP->LogP_High Cosolvents Strategy C: Cosolvents (DMSO, Ethanol, PEG400) LogP_Low->Cosolvents Surfactants Strategy D: Surfactants (Tween 80, Cremophor EL) LogP_High->Surfactants Complexation Strategy E: Complexation (Cyclodextrins) LogP_High->Complexation

Figure 1: Decision matrix for selecting solubilization strategies based on molecular ionization and lipophilicity.

Phase 3: Detailed Troubleshooting Modules
Module 1: Cosolvents & Toxicity Limits

Q: How much DMSO can I actually use? My cells are dying.

A: DMSO is a powerful solvent but cytotoxic. For cell culture , the "Gold Standard" limit is 0.1% (v/v) final concentration. Some robust cancer lines tolerate up to 0.5%, but primary cells may show stress signaling at >0.1%.

Troubleshooting Table: Safe Cosolvent Limits

SolventMax Final Conc.[1][2][3][4][5] (In Vivo/Cell Culture)Mechanism of ActionWatch Out For
DMSO 0.1% (Cells) / 10-20% (IP Injection)Disrupts water lattice; high dielectric constant.Induces cell differentiation; denatures proteins at high %.
Ethanol 0.5% (Cells) / 10% (IV/IP)Reduces polarity of aqueous phase.Evaporation changes concentration; precipitation upon storage.[6]
PEG 400 1-5% (Cells) / 40-60% (IV/IP)Interfacial tension reduction.High viscosity; can interfere with pipetting accuracy.

Reference: BenchChem Technical Support, 2025 [1]; NIH Guidelines [5].

Module 2: Cyclodextrin Complexation (The "Stealth" Approach)

Q: I cannot use DMSO or surfactants. How do I dissolve a "brick dust" molecule?

A: Use Cyclodextrins (CDs). Cyclodextrins (specifically HP-β-CD or SBE-β-CD ) form inclusion complexes.[7] The hydrophobic drug enters the CD's non-polar cavity, while the hydrophilic outer shell ensures water solubility. This effectively "hides" the drug from the water.

Protocol: Preparing a Drug-CD Complex

  • Calculate Molar Ratio: Target a 1:2 to 1:10 molar ratio (Drug : CD).

  • Dissolve CD: Prepare a 20-40% (w/v) HP-β-CD solution in water or buffer.

  • Add Drug: Add excess drug powder to the CD solution.

  • Equilibrate: Shake/vortex at room temperature for 24–48 hours.

  • Filter: Pass through a 0.22 µm or 0.45 µm filter to remove undissolved excess.

  • Lyophilize (Optional): Freeze-dry to create a soluble powder for long-term storage.

Why this works: This method relies on thermodynamic equilibrium. The filter step ensures only complexed (dissolved) drug remains. Reference: Cyclodextrin Application Reviews [14, 18].

Module 3: pH Adjustment for Ionizable Compounds

Q: My compound is a weak base. Can I just acidify the media?

A: Yes, but with caution. According to the Henderson-Hasselbalch equation , solubility increases exponentially as pH moves away from the pKa toward the ionized form.

  • Weak Bases: Solubility increases as pH decreases (pH < pKa).

  • Weak Acids: Solubility increases as pH increases (pH > pKa).

Critical Warning: Cell culture media contains carbonate buffers (pH 7.4). Adding a highly acidic stock solution will overcome the buffer capacity, potentially killing cells or precipitating media salts (like Calcium Phosphate).

  • Best Practice: Formulate the drug as a salt (e.g., Hydrochloride or Mesylate) before adding to media, rather than adjusting the media pH itself.

Phase 4: Advanced Formulation Workflow

If simple cosolvents fail, use this advanced formulation workflow for in vivo or difficult in vitro assays.

Formulation_Workflow Drug_Powder Drug Powder (Hydrophobic) Solvent_Mix Dissolve in 10% Ethanol + 10% Cremophor EL Drug_Powder->Solvent_Mix Vortex Vortex/Sonicate (Clear Solution) Solvent_Mix->Vortex Saline_Dilution Dilute slowly with Warm Saline (80%) Vortex->Saline_Dilution Dropwise Addition Filter Sterile Filter (0.22 µm) Saline_Dilution->Filter Final_Dose Ready for Injection (Stable Emulsion) Filter->Final_Dose

Figure 2: A standard "Taxol-like" formulation protocol using surfactants and cosolvents to stabilize highly lipophilic drugs.

References
  • BenchChem Technical Support. (2025).[2][3] Troubleshooting Compound Precipitation in Cell Culture Media.

  • International Journal of Scientific Research & Technology. (2025). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs.

  • National Institutes of Health (NIH) / PMC. (2025). Solubilization techniques used for poorly water-soluble drugs.[3][7][8][9][10][11]

  • The Solubility Company. (2025). pKa & LogP Analysis Services: Importance in Drug Design.

  • LifeTein Support. (2023). DMSO Usage in Cell Culture: Toxicity and Limits.

  • Madan, J. et al. (2014). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility. Human Journals.

  • Alfa Chemistry. (2025). LogP/LogD/pKa/pH Solubility in Preformulation Analysis.

Sources

Optimization

Removing unreacted starting materials from benzaldehyde synthesis

Technical Troubleshooting, FAQs, and Validated Protocols for Aldehyde Isolation Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating high-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Troubleshooting, FAQs, and Validated Protocols for Aldehyde Isolation

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating high-purity benzaldehyde from crude reaction mixtures (often containing unreacted benzyl alcohol, toluene, or over-oxidized benzoic acid) is a notorious bottleneck.

This guide bypasses generic advice to provide field-proven, causality-driven methodologies. We focus heavily on the Sodium Bisulfite Adduct Method —a highly specific, scalable, and self-validating chemical purification technique that outperforms traditional distillation and chromatography for aldehyde recovery.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why is my vacuum distillation failing to separate unreacted benzyl alcohol from benzaldehyde? A1: The failure is driven by thermodynamics and thermal degradation. Benzaldehyde (bp 178 °C) and benzyl alcohol (bp 205 °C) have relatively close boiling points. Achieving baseline separation requires a high-reflux fractional distillation column. However, under prolonged heating, benzaldehyde is highly susceptible to thermal auto-oxidation, rapidly converting into benzoic acid. This creates a moving target in your distillation flask, drastically reducing your yield and contaminating the distillate.

Q2: I have a complex crude mixture. How can I selectively isolate the aldehyde without relying on column chromatography? A2: The most authoritative solution is the formation of a bisulfite adduct. Benzaldehyde undergoes a highly specific, reversible nucleophilic addition with sodium bisulfite (


) to form a stable, water-soluble 

-hydroxysulfonic acid salt (1[1]). Because non-carbonyl impurities like benzyl alcohol and toluene cannot undergo this nucleophilic attack, they remain entirely in the organic phase and are easily washed away. This technique is so robust it is currently used in the scalable synthesis of ionizable lipids for mRNA vaccines, where chromatography is unfeasible (2[2]).

Q3: What is the mechanistic causality behind regenerating the pure benzaldehyde, and how do I know it worked? A3: The bisulfite addition is an equilibrium reaction. By treating the isolated solid adduct with a strong aqueous base (e.g.,


 or 

) or acid, you neutralize the bisulfite ion, driving the equilibrium backward via Le Chatelier's principle to release the free aldehyde (3[3]). Self-Validation: The system validates itself visually. The

-hydroxysulfonic acid salt is a white, crystalline solid. Upon the addition of base, the solid rapidly dissolves and a distinct, immiscible oil layer (pure benzaldehyde) crashes out of the aqueous phase.

Part 2: Quantitative Data – Purification Methods Comparison

To justify the selection of the bisulfite method, review the comparative metrics below based on standard pilot-scale syntheses:

Purification MethodTypical Yield RecoveryScalabilityAldehyde SpecificityProcessing TimePrimary Drawbacks
Fractional Distillation 60–75%HighLowHighHigh risk of thermal auto-oxidation to benzoic acid.
Column Chromatography 70–85%LowMediumHighMassive solvent waste; economically unviable at scale.
Bisulfite Adduct 85–95% High Very High Medium Requires biphasic extraction; generates aqueous salt waste.

Part 3: Experimental Protocol – The "Silver Bullet" Bisulfite Workflow

This methodology is designed as a self-validating system. Follow the steps precisely, noting the mechanistic rationale provided for each action.

Phase 1: Adduct Formation & Impurity Purge
  • Preparation: Dissolve your crude benzaldehyde mixture (containing unreacted benzyl alcohol) in a minimal volume of diethyl ether or ethyl acetate.

  • Nucleophilic Addition: Prepare a freshly saturated aqueous solution of Sodium Bisulfite (

    
    ). Slowly add 1.5 equivalents of this solution to your organic mixture while stirring vigorously.
    
    • Causality: Vigorous stirring is mandatory to maximize surface area in the biphasic mixture, facilitating the transfer of the aldehyde into the aqueous interface where the reaction occurs.

  • Thermal Control: Submerge the reaction flask in an ice-water bath (0–5 °C) and stir for 2 hours.

    • Causality: The nucleophilic addition is an exothermic process. Lowering the temperature suppresses the kinetic energy of the system, shifting the thermodynamic equilibrium heavily toward the formation of the solid adduct.

  • Isolation: Vacuum filter the resulting heavy white precipitate (

    
    -hydroxysulfonic acid sodium salt) using a Büchner funnel.
    
  • Washing (The Purge): Wash the filter cake thoroughly with cold diethyl ether.

    • Causality: The ionic adduct is entirely insoluble in ether, whereas the unreacted benzyl alcohol and non-polar impurities are highly soluble. This step physically purges the starting materials from your product. Discard the filtrate.

Phase 2: Aldehyde Regeneration
  • Suspension: Transfer the purified white solid into a clean separatory funnel and suspend it in deionized water.

  • pH Shift: Add a 10% aqueous solution of Sodium Carbonate (

    
    ) or 1M 
    
    
    
    dropwise until the pH shifts significantly (pH > 10 for base, or pH < 3 for acid) (4[4]).
    • Validation Check: The opaque solid suspension will rapidly clarify, and droplets of liquid benzaldehyde will visibly separate from the water.

  • Extraction & Desiccation: Extract the regenerated benzaldehyde with dichloromethane (DCM) or diethyl ether (3x). Combine the organic layers, dry over anhydrous

    
    , and concentrate under reduced pressure to yield >95% pure benzaldehyde.
    

Part 4: Process Visualization

BisulfitePurification Step1 Crude Reaction Mixture (Benzaldehyde + Benzyl Alcohol) Step2 Add Saturated NaHSO₃ (aq) Stir at 0-5 °C Step1->Step2 Split Step2->Split Solid Solid Bisulfite Adduct (α-hydroxysulfonic acid salt) Split->Solid Vacuum Filtration Waste Organic Filtrate (Benzyl Alcohol & Toluene) Split->Waste Discard Step3 Wash with Diethyl Ether (Removes trapped impurities) Solid->Step3 Step4 Add 10% Na₂CO₃ (aq) or 1M HCl (aq) Step3->Step4 Suspend in Water Step5 Extract with Organic Solvent (DCM or Ether) Step4->Step5 pH Shift Regenerates Aldehyde Pure Pure Benzaldehyde (>95% Recovery) Step5->Pure Dry & Concentrate

Workflow for the isolation of benzaldehyde via bisulfite adduct formation and regeneration.

References

  • Benchchem Technical Support. "Benzaldehyde sodium bisulfite | 4657-12-9". Benchchem.
  • Atwood, G., et al. "Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis". RSC Advances, 2024.
  • Perez, M., et al. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol". Journal of Visualized Experiments (NIH PMC), 2018.
  • Michael, V. F. "Process for recovering aldehydes and ketones".

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the H-NMR and C-NMR Spectral Analysis of 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel organic molecules is paramount. For researchers engaged in the synthesis and characterization of complex co...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel organic molecules is paramount. For researchers engaged in the synthesis and characterization of complex compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique.[1] This guide provides an in-depth analysis of the ¹H-NMR and ¹³C-NMR spectra of 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde, a molecule of interest for its potential applications stemming from its unique structural motifs.

This document is designed for researchers, scientists, and drug development professionals, offering not just spectral data, but a comprehensive interpretation grounded in fundamental principles and comparative analysis. We will delve into the causality behind experimental choices and provide a self-validating framework for spectral interpretation.

Experimental Protocol for NMR Analysis

The quality of NMR data is intrinsically linked to meticulous sample preparation and the appropriate selection of experimental parameters. The following protocol outlines a standardized procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.

Sample Preparation:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of purified 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde for ¹H NMR and 20-50 mg for ¹³C NMR.[2][3][4]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.[2]

  • Dissolution: Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean vial. Gentle vortexing or sonication can aid in complete dissolution.[2]

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.[2][3] Avoid introducing any solid particles or air bubbles.[4]

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent.[5][6]

Instrumental Parameters:

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may require optimization, but a general set of conditions would include:

  • ¹H NMR:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

  • ¹³C NMR:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)[7]

    • Proton decoupling to simplify the spectrum.

Spectral Data Summary

The following tables summarize the predicted ¹H-NMR and ¹³C-NMR spectral data for 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde. These predictions are based on established chemical shift values for analogous structures and the principles of NMR spectroscopy.

Table 1: Predicted ¹H-NMR Spectral Data for 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.95Singlet1HAldehyde (-CHO)
~7.50Singlet2HAromatic (Ar-H)
~3.85Doublet2HMethylene (-OCH₂-)
~2.35Singlet6HMethyl (Ar-CH₃)
~1.30Multiplet1HCyclopropyl (-CH-)
~0.65Multiplet2HCyclopropyl (-CH₂-)
~0.40Multiplet2HCyclopropyl (-CH₂-)

Table 2: Predicted ¹³C-NMR Spectral Data for 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde

Chemical Shift (δ, ppm)Assignment
~192Aldehyde (C=O)
~160Aromatic (C-O)
~138Aromatic (C-CH₃)
~132Aromatic (C-CHO)
~129Aromatic (CH)
~75Methylene (-OCH₂-)
~21Methyl (Ar-CH₃)
~11Cyclopropyl (-CH-)
~3Cyclopropyl (-CH₂-)

In-Depth Spectral Analysis

A thorough analysis of the NMR spectra provides a detailed structural map of the molecule.

¹H-NMR Spectrum Analysis

The proton NMR spectrum offers a wealth of information regarding the number of different types of protons and their neighboring environments.

  • Aldehyde Proton (~9.95 ppm): The singlet corresponding to the aldehyde proton appears significantly downfield. This is due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.[6] For substituted benzaldehydes, this signal is typically found in the range of 9.8-10.1 ppm.

  • Aromatic Protons (~7.50 ppm): The two aromatic protons are equivalent due to the symmetry of the molecule and therefore appear as a single singlet. Their chemical shift is influenced by the electron-donating nature of the cyclopropylmethoxy group and the electron-withdrawing aldehyde group.

  • Methylene Protons (-OCH₂-) (~3.85 ppm): These protons are adjacent to the electron-donating oxygen atom, causing them to resonate downfield. The signal is a doublet due to coupling with the single proton on the cyclopropyl ring.

  • Methyl Protons (Ar-CH₃) (~2.35 ppm): The six protons of the two equivalent methyl groups on the aromatic ring appear as a sharp singlet. Their chemical shift is typical for methyl groups attached to an aromatic ring.

  • Cyclopropyl Protons (~1.30, ~0.65, ~0.40 ppm): The cyclopropyl group presents a more complex set of signals in the upfield region of the spectrum. The methine proton (-CH-) will appear as a multiplet due to coupling with the adjacent methylene protons of the cyclopropyl ring and the methylene protons of the methoxy group. The two sets of non-equivalent methylene protons on the three-membered ring will also appear as complex multiplets due to geminal and vicinal coupling.

¹³C-NMR Spectrum Analysis

The carbon NMR spectrum provides information about the different carbon environments within the molecule.

  • Carbonyl Carbon (~192 ppm): Similar to the aldehyde proton, the carbonyl carbon is highly deshielded and appears far downfield, which is a characteristic feature of aldehydes.[5]

  • Aromatic Carbons (~160-129 ppm): The aromatic region will show four distinct signals corresponding to the four different types of carbon atoms in the benzene ring. The carbon attached to the oxygen of the ether (C-O) will be the most downfield due to the deshielding effect of the oxygen. The carbons bearing the methyl groups (C-CH₃) and the aldehyde group (C-CHO) will have distinct chemical shifts, followed by the two equivalent aromatic CH carbons.

  • Methylene Carbon (-OCH₂-) (~75 ppm): The carbon of the methylene group attached to the oxygen is deshielded and appears in the typical range for an ether linkage.

  • Methyl Carbon (Ar-CH₃) (~21 ppm): The signal for the two equivalent methyl carbons appears in the aliphatic region.

  • Cyclopropyl Carbons (~11, ~3 ppm): The carbons of the cyclopropyl ring are highly shielded and appear significantly upfield, a characteristic feature of strained ring systems. The methine carbon will be further downfield than the two equivalent methylene carbons.

Workflow for NMR Spectral Analysis

The logical progression from sample preparation to final structure elucidation is a critical aspect of ensuring scientific integrity. The following diagram illustrates this workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_elucidation Structure Elucidation Sample Purified Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer NMR Spectrometer Transfer->Spectrometer HNMR ¹H-NMR Acquisition Spectrometer->HNMR CNMR ¹³C-NMR Acquisition Spectrometer->CNMR Process Process Spectra (FT, Phasing, Baseline Correction) HNMR->Process CNMR->Process H_Interpret ¹H-NMR Interpretation (Chemical Shift, Integration, Multiplicity) Process->H_Interpret C_Interpret ¹³C-NMR Interpretation (Chemical Shift) Process->C_Interpret Assign Assign Signals to Molecular Structure H_Interpret->Assign C_Interpret->Assign Validate Validate Structure Assign->Validate

Caption: Workflow for the NMR spectral analysis of an organic compound.

Comparative Insights and Conclusion

The spectral features of 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde can be compared to simpler analogues to understand the electronic effects of the substituents. For instance, compared to 3,5-dimethylbenzaldehyde, the presence of the electron-donating cyclopropylmethoxy group at the 4-position would be expected to cause a slight upfield shift of the aromatic proton signals. The unique upfield signals of the cyclopropyl group provide a clear diagnostic marker for this moiety.

References

  • Doc Brown's Chemistry. (2025). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of. Retrieved from [Link]

  • Baiwir, M., Llabres, G., Piette, J. L., & Renson, M. (1973). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Spectrochimica Acta Part A: Molecular Spectroscopy, 29(1), 21-28.
  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr. Retrieved from [Link]

  • Max-Planck-Gesellschaft. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • da Silva, J. B. P., & Tormena, C. F. (2019). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega, 4(1), 1642-1649.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz spectrometer from hydrolysis of benzal chloride (ex-benzal chloride). Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

Sources

Comparative

Technical Guide: IR Spectral Differentiation of Carbonyl and Cyclopropyl Moieties in Pharmacophores

The following guide provides a high-level technical comparison of Infrared (IR) spectroscopy signatures for Carbonyl and Cyclopropyl groups, tailored for pharmaceutical application scientists. Executive Summary: The Bioi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a high-level technical comparison of Infrared (IR) spectroscopy signatures for Carbonyl and Cyclopropyl groups, tailored for pharmaceutical application scientists.

Executive Summary: The Bioisostere Challenge

In modern drug design, the cyclopropyl group is frequently employed as a bioisostere for alkenes or carbonyls to improve metabolic stability (blocking P450 oxidation) or to rigidify the carbon skeleton. However, its spectral characterization is often complicated by its "chameleon-like" electronic nature.

While carbonyl groups (C=O) offer the most intense and reliable anchor points in an IR spectrum, cyclopropyl rings introduce unique, often overlooked high-frequency C-H stretches and conjugation effects that mimic unsaturation. This guide delineates the precise spectral boundaries between these groups and analyzes their electronic interaction when coupled (e.g., cyclopropyl ketones).

Spectral Signatures: The Baseline Comparison

A. The Carbonyl Anchor (C=O)

The carbonyl stretch is the "lighthouse" of the IR spectrum—intense, sharp, and highly sensitive to its electronic environment.

  • Fundamental Mode: Stretching of the C=O dipole.[1]

  • Key Characteristic: High polarity results in a large change in dipole moment (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ), creating an intense peak.
    
  • Frequency Range: 1650–1850 cm⁻¹.[2]

B. The Cyclopropyl Signature (C₃H₅)

The cyclopropyl ring is distinct from standard alkanes due to Walsh orbitals —bent bonds with high p-character, leaving the external C-H bonds with high s-character (~32% s-character vs. 25% in standard


).
  • High-Frequency C-H Stretch: The increased s-character strengthens the C-H bond, shifting the stretch to 3000–3100 cm⁻¹ . This is the primary diagnostic, appearing in the "alkene/aromatic" window, distinct from the <3000 cm⁻¹ alkyl region.

  • Ring Breathing Mode: A symmetric expansion/contraction of the ring, typically found around 1000–1020 cm⁻¹ .

Summary of Diagnostic Peaks[1][3]
MoietyVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Note
Carbonyl (Ketone) C=O[2][3][4] Stretch1705 – 1725StrongBaseline for acyclic, saturated ketones.
Carbonyl (Strained) C=O Stretch1745 – 1815StrongIncreases with ring strain (e.g., Cyclobutanone ~1780).
Cyclopropyl C-H Asym.[5] Stretch3070 – 3100Med-WeakDistinct from alkyls (<3000); mimics alkenes.
Cyclopropyl Ring Breathing1000 – 1020MediumOften obscured in fingerprint region; use as confirmation.
Isopropyl Gem-Dimethyl1380 & 1370Medium"Split" peak; distinct from cyclopropyl.

The Interaction: Conjugation vs. Strain

The most critical analytical challenge arises when these groups interact. The position of the carbonyl relative to the cyclopropyl ring fundamentally alters the observed frequency.

Scenario A: Cyclopropyl Conjugation (The "Pseudo-Alkene" Effect)

When a carbonyl is attached to a cyclopropyl ring (e.g., Cyclopropyl Methyl Ketone), the cyclopropyl Walsh orbitals can overlap with the carbonyl


-system.
  • Mechanism: Electron donation from the cyclopropyl

    
    -bonds into the carbonyl 
    
    
    
    antibonding orbital.
  • Result: This weakens the C=O bond (increases single-bond character).

  • Shift: Bathochromic (Red) Shift . The frequency drops from ~1715 cm⁻¹ to ~1695–1705 cm⁻¹ .

  • Note: This effect is similar to, but weaker than, a C=C double bond conjugation (which shifts to ~1685 cm⁻¹).

Scenario B: Ring Strain (The "Tightening" Effect)

When the carbonyl is part of the ring (e.g., Cyclopropanone), geometric constraints force rehybridization.

  • Mechanism: The internal C-C-C angle is compressed (~60°). To relieve strain, the carbonyl carbon increases s-character in the

    
    -bonds to the ring carbons, leaving more p-character for the C=O 
    
    
    
    -bond? Correction: The bond angle widening outside the ring increases s-character in the C=O bond.
  • Result: A shorter, stiffer C=O bond.

  • Shift: Hypsochromic (Blue) Shift . The frequency skyrockets to >1800 cm⁻¹ .

Logic Diagram: Interpreting C=O Shifts

CarbonylAnalysis Start Identify Strong Peak 1650-1850 cm⁻¹ CheckFreq Check Frequency Value Start->CheckFreq HighFreq > 1740 cm⁻¹ (High Frequency) CheckFreq->HighFreq StdFreq 1710 - 1725 cm⁻¹ (Standard) CheckFreq->StdFreq LowFreq < 1710 cm⁻¹ (Low Frequency) CheckFreq->LowFreq Strain Ring Strain Indicator (C=O inside small ring) e.g., Cyclobutanone HighFreq->Strain Normal Saturated Acyclic Ketone/Aldehyde StdFreq->Normal Conjugation Conjugation Indicator (C=O attached to unsaturation) LowFreq->Conjugation CycloCheck Check C-H Region (3000-3100 cm⁻¹) Conjugation->CycloCheck ResultCyclo Cyclopropyl Ketone (Pseudo-conjugation) CycloCheck->ResultCyclo Peak Present (Walsh Orbitals) ResultAlkene Enone (C=C-C=O) (True Conjugation) CycloCheck->ResultAlkene Peak Present (Alkene C-H)

Figure 1: Decision tree for interpreting Carbonyl frequency shifts in the presence of strain or conjugation.

Experimental Protocol: High-Resolution Acquisition

Because the cyclopropyl C-H stretch (3080 cm⁻¹) is weak and sits on the shoulder of the massive O-H (if present) or standard alkyl stretches, proper sample preparation is non-negotiable.

Method: Attenuated Total Reflectance (ATR) vs. Transmission

For distinguishing subtle shifts in drug pharmacophores, Diamond ATR is preferred for workflow efficiency, but Transmission (KBr/Nujol) offers superior resolution for weak C-H modes.

Protocol: Resolving the Cyclopropyl C-H Stretch
  • Sample Prep (Solid):

    • Do not use Nujol (mineral oil) if possible, as its intense C-H alkyl bands (2950–2850 cm⁻¹) can overwhelm the subtle cyclopropyl shoulder.

    • Preferred: KBr Pellet (1-2 mg sample in 100 mg dry KBr). Grind to fine powder to minimize Christiansen effect (scattering).

    • Alternative: Diamond ATR. Ensure high contact pressure.

  • Instrument Parameters:

    • Resolution: Set to 2 cm⁻¹ (standard 4 cm⁻¹ may blur the separation between cyclopropyl and alkyl C-H).

    • Scans: Accumulate 64 scans to improve Signal-to-Noise ratio for the weak ~3080 cm⁻¹ band.

  • Data Processing:

    • Apply a Second Derivative algorithm to the 2800–3200 cm⁻¹ region. This mathematical transformation separates overlapping peaks, making the distinct "shoulder" of the cyclopropyl C-H stretch clearly visible as a separate minima.

References

  • Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of cyclopropane. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

  • ResearchGate. (2016). Theoretical Vibrational Spectra Studies: The Effect of Ring Size on the Carbonyl Vibrational Frequencies. Retrieved from [Link]

  • AIP Publishing. (n.d.). Vibrational Spectra and Structure of Cyclopropane. Retrieved from [Link]

Sources

Validation

Advanced Quality Control and Comparative Efficacy Guide: 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde in API Synthesis

Introduction 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde (CMDBA) is a highly specialized aromatic building block utilized extensively in the synthesis of next-generation active pharmaceutical ingredients (APIs), part...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde (CMDBA) is a highly specialized aromatic building block utilized extensively in the synthesis of next-generation active pharmaceutical ingredients (APIs), particularly[1]. The strategic placement of a cyclopropylmethoxy group flanked by two methyl groups on the benzaldehyde core provides unique steric and lipophilic properties. This guide provides a rigorous comparative analysis of CMDBA against traditional alternatives and establishes a self-validating quality control (QC) framework to ensure batch-to-batch reproducibility in drug development.

Comparative Analysis: CMDBA vs. Traditional Alternatives

In the development of viral NS3 protease inhibitors (such as those targeting Hepatitis C), the choice of the benzaldehyde intermediate dictates the binding affinity of the final API[1]. When compared to simpler analogs like [2] or[3], CMDBA demonstrates superior performance metrics in downstream applications.

Table 1: Comparative Performance of Benzaldehyde Intermediates in Protease Inhibitor Synthesis

IntermediateDownstream Target Affinity (IC50)*Lipophilicity Contribution (LogP shift)Steric Hindrance (Pocket Fit)Key Advantage
4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde < 15 nM+1.2Optimal (Cyclopropyl ring fills hydrophobic S1 pocket)Maximizes van der Waals interactions without introducing rotational entropy.
4-Ethoxy-3,5-dimethylbenzaldehyde ~ 45 nM+0.8Moderate (Linear chain)Lower synthesis cost, but higher conformational flexibility reduces binding affinity.
4-(Cyclopropylmethoxy)benzaldehyde ~ 60 nM+0.9Moderate (Lacks meta-methyl groups)Missing 3,5-dimethyl groups leads to suboptimal orientation in the binding site.
3,5-Dimethylbenzaldehyde > 100 nM0.0Low (Lacks para-alkoxy extension)Baseline building block; insufficient for deep hydrophobic pocket engagement.

*Note: IC50 values represent relative affinities of the resulting downstream API complexes.

Mechanistic Causality: Why the Cyclopropylmethoxy Group Matters

The cyclopropyl ring introduces a rigid, electron-rich cyclopropane system that acts as a bioisostere for an isopropyl or tert-butyl group, but with significantly less steric clash. When the downstream API binds to the viral NS3/4A protease, the cyclopropylmethoxy moiety anchors into the hydrophobic S1 subsite, preventing the viral polyprotein from accessing the catalytic triad[1].

Mechanism CMDBA CMDBA (Intermediate) API Serine Protease Inhibitor (API) CMDBA->API Reductive Amination Protease Viral NS3/4A Protease API->Protease Binds S1 Pocket Polyprotein Viral Polyprotein Cleavage Protease->Polyprotein Inhibits Catalysis Replication Viral Replication Arrested Polyprotein->Replication Prevents

Downstream mechanistic pathway of CMDBA-derived APIs inhibiting viral NS3/4A protease.

Quality Control Standards & Analytical Causality

The synthesis of CMDBA typically involves the alkylation of 3,5-dimethyl-4-hydroxybenzaldehyde with cyclopropylmethyl bromide. Consequently, the primary impurities that must be controlled are:

  • Unreacted 3,5-dimethyl-4-hydroxybenzaldehyde: Can cause chain-termination or unwanted side reactions in downstream reductive aminations.

  • O-alkylated vs. C-alkylated regioisomers: Trace C-alkylation disrupts the linear geometry required for API efficacy.

  • Cyclopropylmethyl bromide: A genotoxic impurity (GTI) that must be strictly controlled to < 10 ppm.

To ensure a self-validating system, the QC protocol must not only detect these impurities but also prove its own operational integrity during each run via System Suitability Testing (SST).

Self-Validating Experimental Protocol: RP-HPLC Purity Assessment

Methodological Causality: We employ Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase. The mobile phase incorporates 0.1% Trifluoroacetic acid (TFA). Why TFA? The acidic modifier suppresses the ionization of any residual phenolic impurities (which have a pKa of ~8-9), keeping them in their neutral state. This prevents peak tailing and ensures baseline resolution between the highly lipophilic CMDBA and the more polar unreacted phenol.

Step-by-Step Protocol:

  • System Preparation:

    • Column: Octadecylsilane (C18), 150 mm × 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Ultrapure Water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (optimal for the conjugated benzaldehyde chromophore).

  • Gradient Elution Profile:

    • 0-5 min: 30% B

    • 5-15 min: Linear ramp to 90% B

    • 15-20 min: Hold at 90% B

    • 20-25 min: Return to 30% B (Re-equilibration)

  • Sample Preparation:

    • Accurately weigh 25.0 mg of the CMDBA sample.

    • Dissolve in 50 mL of Acetonitrile (Sample Concentration: 0.5 mg/mL).

    • Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Self-Validation (System Suitability):

    • Inject a resolution mixture containing CMDBA and 3,5-dimethyl-4-hydroxybenzaldehyde.

    • Acceptance Criteria: The resolution (

      
      ) between the phenol peak and the CMDBA peak must be 
      
      
      
      . The Relative Standard Deviation (RSD) of the CMDBA peak area from five replicate injections must be
      
      
      . Only if these criteria are met can the sample analysis proceed.
  • Sample Analysis:

    • Inject 10 µL of the sample preparation.

    • Integrate all peaks with an area

      
       of the principal peak.
      
    • Calculate purity using the area normalization method. Target purity for API synthesis:

      
      .
      

QC_Workflow Start CMDBA Batch Sampling Prep Sample Prep (0.5 mg/mL in ACN) Start->Prep SST System Suitability (Rs >= 2.5, RSD <= 1%) Prep->SST Decision1 SST Passed? SST->Decision1 HPLC RP-HPLC Injection (Gradient Elution) Decision2 Purity >= 98.5%? HPLC->Decision2 Decision1->HPLC Yes Halt Halt Analysis Troubleshoot System Decision1->Halt No Pass Batch Approved Release for API Synthesis Decision2->Pass Yes Fail Batch Rejected Initiate Reprocessing Decision2->Fail No

Self-validating HPLC quality control workflow for CMDBA batch approval.

Conclusion

The integration of 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde into protease inhibitor synthesis pipelines offers a distinct structural advantage over traditional ethoxy or methoxy derivatives. By adhering to the stringent, self-validating RP-HPLC protocols outlined above, research and development teams can ensure the high-fidelity translation of this intermediate into potent, reliable active pharmaceutical ingredients.

References

  • Title: EP2366704A1 - Inhibitors of serine proteases - Google Patents Source: Google Patents URL

Sources

Comparative

Technical Guide: Structural Differentiation of 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde

This guide outlines the technical strategy for differentiating 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde (Target Molecule) from its critical structural isomers. It is designed for researchers in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical strategy for differentiating 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde (Target Molecule) from its critical structural isomers. It is designed for researchers in medicinal chemistry and process development who require rigorous structural validation of this intermediate.

Introduction: The Structural Challenge

In the synthesis of high-value pharmaceutical intermediates, particularly those involving alkylation of hindered phenols like 3,5-dimethyl-4-hydroxybenzaldehyde, structural ambiguity is a critical risk. The target molecule, 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde , contains a cyclopropylmethyl ether moiety—a pharmacophore often used to improve metabolic stability and lipophilicity in drug candidates (e.g., PDE4 inhibitors, BET inhibitors).

Primary Differentiation Challenges:

  • Regioisomerism: Alkylation at the incorrect oxygen (if starting from dihydroxy precursors) or carbon alkylation (C-alkylation vs. O-alkylation).

  • Ring-Opening Isomerism: The cyclopropyl ring is strained and can open under acidic conditions to form butenyl chains (homoallylic isomers).

  • Ring-Expansion Isomerism: Rearrangement to cyclobutyl ethers during synthesis or storage.

This guide provides a definitive, self-validating protocol to distinguish the target from these specific impurities.

Structural Analysis & Isomer Landscape

To design an effective analytical method, we must first define the "Isomer Landscape."

Compound LabelStructure DescriptionKey Structural Feature
Target (A) 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde Symmetric: Plane of symmetry through the aldehyde and ether linkage.
Isomer (B) 3,5-Dimethyl-2-(cyclopropylmethoxy)benzaldehyde Asymmetric: Substitution pattern breaks symmetry.
Isomer (C) 4-(But-3-enyloxy)-3,5-dimethylbenzaldehyde Functional Isomer: Ring-opened (linear alkene).
Isomer (D) 4-(Cyclobutoxy)-3,5-dimethylbenzaldehyde Ring Isomer: 4-membered ring vs. 3-membered ring.

Analytical Strategy: The "Triad of Truth"

We employ a three-pillar approach to ensure absolute structural certainty.

Pillar 1: 1H NMR Spectroscopy (The Gold Standard)

NMR is the definitive tool for this differentiation due to the unique magnetic environment of the cyclopropyl ring and the symmetry of the benzene ring.

  • Symmetry Check: The Target (A) has a plane of symmetry. The two aromatic protons at positions 2 and 6 are chemically equivalent, appearing as a singlet (integrating to 2H).

    • Differentiation: Isomer (B) is asymmetric; its aromatic protons will appear as two distinct doublets (meta-coupling).

  • Cyclopropyl Fingerprint: The cyclopropyl protons appear at a distinct high-field region (0.3–1.3 ppm).

    • Differentiation: Isomer (C) (Ring-opened) will lack these high-field signals and instead show olefinic protons at 5.0–6.0 ppm.

    • Differentiation: Isomer (D) (Cyclobutyl) shifts the ring protons downfield (1.5–2.5 ppm) compared to cyclopropyl.

Pillar 2: 13C NMR & DEPT-135
  • Target (A): Shows only one signal for the two methyl carbons and one signal for the unsubstituted aromatic carbons (C2/C6) due to symmetry.

  • Isomer (B): Shows two distinct methyl signals and two distinct aromatic methine signals.

Pillar 3: Mass Spectrometry (Fragmentation)
  • Target (A): The cyclopropylmethyl group typically fragments to lose the cyclopropyl ring or the entire ether side chain.

  • Isomer (C): The linear alkene chain often shows a different fragmentation pattern (e.g., McLafferty rearrangement if accessible, or simple allylic cleavage).

Experimental Protocols

Protocol A: 1H NMR Characterization Workflow
  • Solvent: CDCl3 (Deuterated Chloroform) or DMSO-d6.

  • Concentration: ~10 mg/mL.

  • Parameters: 400 MHz or higher, 16 scans minimum.

Step-by-Step Analysis:

  • Check the Aldehyde: Locate the singlet at ~9.8 ppm. (Confirms aldehyde functionality).

  • Check the Symmetry (Aromatic Region): Look at ~7.6 ppm.

    • Singlet (2H): Confirms 3,5-dimethyl-4-substituted pattern (Target A, Isomer C, or D).

    • Two Doublets or Singlets: Indicates asymmetry (Isomer B).

  • Check the "Fingerprint" (Aliphatic Region):

    • Target (A): Multiplet at ~1.3 ppm (1H, CH), Multiplets at ~0.3–0.7 ppm (4H, cyclopropyl CH2).

    • Isomer (C): Multiplets at 5.0–6.0 ppm (Vinyl H).

    • Isomer (D): Multiplets at 1.6–2.4 ppm (Cyclobutyl CH2).

Protocol B: HPLC Purity & Retention Time Mapping
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

  • Gradient: 50% B to 90% B over 10 mins.

  • Detection: UV at 254 nm and 280 nm.

  • Note: The cyclopropyl group is more lipophilic than the open-chain alkene (Isomer C) but often less lipophilic than the cyclobutyl (Isomer D). Retention time order is typically: Isomer C < Target A < Isomer D.

Data Comparison Tables

Table 1: Predicted 1H NMR Chemical Shifts (CDCl3, 400 MHz)
Proton GroupTarget (A)Isomer (B) (Asymmetric)Isomer (C) (Open Chain)Isomer (D) (Cyclobutyl)
-CHO (Aldehyde) ~9.85 (s, 1H)~10.2 / 9.8 (s, 1H)~9.85 (s, 1H)~9.85 (s, 1H)
Ar-H (Aromatic) ~7.58 (s, 2H) ~7.2 (d) & ~7.6 (d)~7.58 (s, 2H)~7.58 (s, 2H)
Ar-CH3 (Methyl) ~2.35 (s, 6H) ~2.2 (s) & ~2.4 (s)~2.35 (s, 6H)~2.35 (s, 6H)
-O-CH2- ~3.85 (d, 2H)~3.90 (d, 2H)~4.05 (t, 2H)~4.40 (m, 1H)*
Ring/Chain CH ~1.30 (m, 1H)~1.30 (m, 1H)~5.90 (m, 1H)~2.0-2.4 (m)
Ring/Chain CH2 ~0.35 & 0.65 (m, 4H) ~0.35 & 0.65 (m, 4H)~5.10 (m, 2H)~1.6-2.0 (m)

*Note: For cyclobutoxy, the connection is typically methine (-O-CH-), or if cyclobutylmethoxy (-O-CH2-CH-), the shifts differ. Table assumes direct ether linkage for simplicity of contrast.

Visualization: Decision Tree & Logic

The following diagram illustrates the logical flow for identifying the correct structure using the data described above.

G Start Sample: Alkylated Benzaldehyde Product Step1 1H NMR: Aromatic Region (~7.6 ppm) Start->Step1 Symm Symmetric Singlet (2H) Step1->Symm Pass Asymm Two Doublets/Singlets Step1->Asymm Fail Step2 1H NMR: High-Field Region (0.0 - 1.5 ppm) Symm->Step2 IsomerB Identify: Regioisomer (Asymmetric) (Isomer B) Asymm->IsomerB Cyclo Signals at < 1.0 ppm present Step2->Cyclo Pass NoCyclo No signals < 1.0 ppm Step2->NoCyclo Fail Target CONFIRMED TARGET: 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde Cyclo->Target Step3 1H NMR: Olefinic Region (5.0 - 6.0 ppm) NoCyclo->Step3 Olefin Signals Present Step3->Olefin Yes NoOlefin Signals Absent Step3->NoOlefin No IsomerC Identify: Ring-Opened Alkene (Isomer C) Olefin->IsomerC IsomerD Identify: Cyclobutyl/Ring-Expanded (Isomer D) NoOlefin->IsomerD

Caption: Figure 1. Structural Elucidation Decision Tree. This workflow prioritizes symmetry checks followed by functional group verification (cyclopropyl vs. alkene).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on NMR interpretation). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanisms of ring opening and alkylation regioselectivity). Link

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for chemical shift data).[1] Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for cyclopropyl vs. cyclobutyl shifts). Link

Sources

Validation

Validating Assay Methods for Benzaldehyde Derivative Concentrations: A Comparative Guide

Executive Summary Benzaldehyde and its derivatives (e.g., 3,5-dimethylbenzaldehyde, 4-hydroxybenzaldehyde) are critical intermediates in pharmaceutical synthesis, fragrance formulation, and agrochemistry. However, their...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzaldehyde and its derivatives (e.g., 3,5-dimethylbenzaldehyde, 4-hydroxybenzaldehyde) are critical intermediates in pharmaceutical synthesis, fragrance formulation, and agrochemistry. However, their quantification presents a unique "volatility-polarity paradox." While low molecular weight derivatives are volatile enough for Gas Chromatography (GC), hydroxylated or carboxylated derivatives often require High-Performance Liquid Chromatography (HPLC). Furthermore, the rapid auto-oxidation of benzaldehyde to benzoic acid creates a stability challenge that can compromise assay validity.

This guide objectively compares the two dominant methodologies—HPLC-UV and GC-FID —and provides a self-validating framework for their implementation, grounded in ICH Q2(R2) guidelines.

Part 1: Method Landscape & Selection Matrix

The choice between HPLC and GC is rarely arbitrary; it is dictated by the derivative's functional groups and the matrix complexity.

Comparative Performance Analysis
FeatureHPLC-UV (Reverse Phase) GC-FID (Flame Ionization) Titration (Oxime Method)
Primary Applicability Polar, non-volatile, or thermally unstable derivatives (e.g., p-hydroxybenzaldehyde).Volatile, thermally stable derivatives (e.g., benzaldehyde, methyl-benzaldehydes).High-purity raw materials (Macro-analysis).
Sensitivity (LOD) Moderate (0.1 – 1.0 µg/mL).High (0.01 – 0.1 µg/mL).Low (Requires >100 mg sample).
Selectivity Excellent for separating oxidation byproducts (Benzoic acid resolves well).Excellent for isomers; poor for acidic byproducts without derivatization.Poor (Interference from other carbonyls).
Throughput 10–20 mins/run (Equilibration required).5–10 mins/run (Rapid cooling).Slow (Manual titration).
Critical Risk UV Cutoff interference from solvents (e.g., Acetone).Thermal degradation of labile substituents.End-point ambiguity.
Expert Insight: The "Oxidation Paradox"

Causality: Benzaldehyde derivatives spontaneously oxidize to benzoic acid derivatives upon exposure to air.[1]

  • Impact on HPLC: Benzoic acid is more polar and elutes earlier than the aldehyde on a C18 column. This allows for simultaneous quantification of the impurity.

  • Impact on GC: Benzoic acid is highly polar and hydrogen-bonding; it causes peak tailing or irreversible adsorption on non-polar GC columns (e.g., DB-5) unless derivatized (silylated).

  • Recommendation: For stability-indicating assays where oxidation levels must be quantified, HPLC-UV is the superior choice .

Part 2: Decision Framework & Workflow

The following decision tree illustrates the logical pathway for selecting the appropriate validation method based on the analyte's physicochemical properties.

MethodSelection Start Start: Analyte Assessment VolatilityCheck Is the derivative volatile (< 250°C BP)? Start->VolatilityCheck PolarityCheck Contains -OH, -COOH, or Ionic groups? VolatilityCheck->PolarityCheck Yes MethodHPLC Select HPLC-UV (High Selectivity) VolatilityCheck->MethodHPLC No (High MW) ThermalCheck Thermally Stable? PolarityCheck->ThermalCheck No (Non-polar) PolarityCheck->MethodHPLC Yes (Polar) MethodGC Select GC-FID (High Sensitivity) ThermalCheck->MethodGC Yes ThermalCheck->MethodHPLC No Derivatization Derivatization Required (e.g., Silylation) MethodGC->Derivatization If tailing occurs

Caption: Decision tree for selecting the optimal assay method based on volatility, polarity, and thermal stability.

Part 3: Validated Experimental Protocols

Method A: HPLC-UV (The "Gold Standard" for Stability)

This method is designed to separate the benzaldehyde derivative from its benzoic acid oxidation product.

1. Chromatographic Conditions:

  • Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Waters Symmetry).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (Suppresses silanol ionization).

    • Solvent B: Acetonitrile (Lower UV cutoff than Methanol).

    • Mode: Isocratic (60:40 A:B) or Gradient (depending on derivative hydrophobicity).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (aromatic ring) or 280 nm (carbonyl n-π* transition).

  • Temperature: 30°C.

2. Standard Preparation (Self-Validating Step):

  • Stock: Dissolve 50 mg standard in 50 mL Acetonitrile.

  • System Suitability Solution: Mix Benzaldehyde standard with Benzoic Acid standard.

  • Criterion: Resolution (Rs) between Aldehyde and Acid peaks must be > 2.0.

3. Procedure:

  • Inject 10 µL of System Suitability Solution. Confirm Rs.

  • Inject Standard (5 replicates). %RSD of area must be < 0.73% (based on USP <621>).

  • Inject Samples.

Method B: GC-FID (The High-Throughput Alternative)

Ideal for volatile, non-polar derivatives (e.g., 3,5-dimethylbenzaldehyde) where water content is low.

1. Instrument Conditions:

  • Column: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.32 mm, 0.25 µm film.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Detector: FID at 300°C.

  • Oven Program:

    • Initial: 80°C (Hold 2 min).

    • Ramp: 10°C/min to 220°C.

    • Final: 220°C (Hold 5 min).

2. Internal Standard Strategy:

  • Use Dodecane or Naphthalene as an internal standard.

  • Why? Corrects for injection volume variability, which is higher in GC than HPLC.

Part 4: Validation Data & Criteria (ICH Q2(R2))

To validate either method, the following experimental data must be generated. The table below summarizes typical acceptance criteria and experimental design.

Validation ParameterExperimental DesignAcceptance Criteria
Specificity Inject Blank, Placebo, and Spiked Sample (with Benzoic Acid impurity).No interference at retention time of analyte. Resolution > 1.5.
Linearity 5 concentration levels (e.g., 50% to 150% of target).R² > 0.999; Residual plot shows random distribution.
Accuracy (Recovery) Spike placebo at 80%, 100%, 120% levels (Triplicate).Mean Recovery: 98.0% – 102.0%.
Precision (Repeatability) 6 injections of 100% standard.%RSD ≤ 2.0% (HPLC) or ≤ 5.0% (GC).
LOD / LOQ Based on Signal-to-Noise (S/N).LOD (S/N ~ 3); LOQ (S/N ~ 10).
Robustness Deliberate variations: Flow (±0.1 mL), Temp (±5°C), Wavelength (±2 nm).System suitability parameters remain within limits.
Validation Workflow Diagram

ValidationLifecycle Define 1. Define ATP (Analytical Target Profile) Develop 2. Method Development (Scouting) Define->Develop PreVal 3. Pre-Validation (System Suitability) Develop->PreVal PreVal->Develop Fail Protocol 4. Validation Protocol (ICH Q2 Criteria) PreVal->Protocol Pass Execute 5. Execution & Data Analysis Protocol->Execute Report 6. Final Report Execute->Report

Caption: The Validation Lifecycle following ICH Q2(R2) and Q14 principles.

Part 5: Troubleshooting & Expert Tips

  • The "Ghost" Peak: In HPLC, if you see a peak increasing over time in your standard solution, it is likely Benzoic Acid .

    • Fix: Prepare standards fresh daily. Store in amber glass. Use an inert gas headspace (Nitrogen) in the autosampler vial if possible.

  • Tailing in GC: Benzaldehyde derivatives with -OH groups will tail on non-polar columns.

    • Fix: Use a more polar column (e.g., DB-WAX) or derivatize with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to cap the hydroxyl group.

  • Double Peaks: In HPLC, check the pH of the mobile phase. If the derivative has an ionizable group, a pH near the pKa will cause peak splitting. Ensure pH is at least 2 units away from the pKa.

References

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • National Institutes of Health (NIH). (2005). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde. Retrieved from [Link]

  • ResearchGate. (2025). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Reference Standard Characterization of 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Bedrock of Pharmaceutical Analysis In the landscape of drug development and manufacturing, the reference standard is the ultimate benchmar...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Bedrock of Pharmaceutical Analysis

In the landscape of drug development and manufacturing, the reference standard is the ultimate benchmark against which all analytical measurements are compared. Its role is not merely supportive but foundational, ensuring the identity, purity, strength, and quality of active pharmaceutical ingredients (APIs) and formulated products. An inadequately characterized reference standard can lead to inaccurate batch release data, flawed stability studies, and compromised patient safety.

This guide provides an in-depth technical framework for the comprehensive characterization of 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde, a substituted benzaldehyde derivative that serves as a key building block in the synthesis of more complex pharmaceutical molecules. We will explore the necessary analytical methodologies, explain the rationale behind experimental choices, and compare the data integrity of a fully certified reference standard against a typical, less-characterized in-house batch.

The Synthetic Landscape: Anticipating Potential Impurities

A robust characterization strategy begins with understanding the molecule's synthetic origin. A plausible and common route to synthesizing 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde is via a Williamson ether synthesis. This involves the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with a suitable cyclopropylmethyl halide (e.g., bromomethylcyclopropane) in the presence of a base.[1]

Understanding this pathway is critical as it allows us to anticipate potential process-related impurities that must be monitored and controlled.

Table 1: Potential Process-Related Impurities

Impurity NameStructureOrigin
4-hydroxy-3,5-dimethylbenzaldehydeHOC₆H₂(CH₃)₂CHOUnreacted starting material.
Bromomethylcyclopropane (or other halide)C₃H₅CH₂BrUnreacted starting material.
Bis(cyclopropylmethyl) ether(C₃H₅CH₂)₂OBy-product from self-condensation of the alkylating agent.
Oxidation products (e.g., carboxylic acid)C₁₂H₁₄O₃Oxidation of the aldehyde functional group.

A certified reference standard must be demonstrably free of these impurities above specified thresholds, a status that can only be achieved through the rigorous, multi-technique approach detailed below.

cluster_synthesis Synthesis Pathway cluster_products Reaction Output A 4-hydroxy-3,5-dimethylbenzaldehyde Reaction Williamson Ether Synthesis A->Reaction B Cyclopropylmethyl Halide B->Reaction C Base (e.g., K₂CO₃) C->Reaction Target 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde (Target Molecule) Reaction->Target Imp1 Unreacted Starting Materials Reaction->Imp1 Imp2 Process By-Products Reaction->Imp2

Caption: Plausible synthesis route and origin of impurities.

A Multi-Pronged Analytical Approach for Complete Characterization

No single analytical technique is sufficient to fully characterize a reference standard. A state of analytical certainty is achieved by orthogonally confirming identity, purity, and structure through a combination of chromatographic and spectroscopic methods. The following workflow represents a robust pathway to establishing a certified reference standard.

cluster_id Identity cluster_struct Structure Start Synthesized Material Purity Chromatographic Purity (HPLC/UPLC) Start->Purity Assess Purity & Impurity Profile ID Identity Confirmation Purity->ID Isolate & Identify Peaks Struct Structural Elucidation ID->Struct Confirm Structure MS Mass Spectrometry (MS) ID->MS IR Infrared (IR) Spectroscopy ID->IR Quant Quantitative Analysis Struct->Quant Assign Purity Value HNMR ¹H NMR Struct->HNMR CNMR ¹³C NMR Struct->CNMR Cert Certified Reference Standard Quant->Cert TwoD_NMR 2D NMR (COSY, HSQC) HNMR->TwoD_NMR

Caption: Comprehensive workflow for reference standard characterization.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment in the pharmaceutical industry due to its high resolution and sensitivity for non-volatile organic molecules.[2] A reverse-phase HPLC (RP-HPLC) method is ideal for moderately polar compounds like substituted benzaldehydes.[2][3]

  • Why RP-HPLC? The separation is based on the partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase.[3] This allows for the effective separation of the main compound from both more polar and less polar impurities.

  • Method Validation: A trustworthy protocol must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. The method should be able to separate the main peak from all known impurities and degradation products.

Identity and Structural Confirmation: A Spectroscopic Ensemble

MS provides the molecular weight of the compound, which is a fundamental identity test. Electron ionization (EI) is a common technique for such molecules, and the resulting fragmentation pattern serves as a molecular fingerprint.[4] For 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde (C₁₃H₁₆O₂), the expected exact mass is a critical data point for confirmation.

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum provides direct evidence for key structural components. For our target compound, we expect to see:

  • ~1690-1715 cm⁻¹: A strong absorption band characteristic of the C=O stretch of an aromatic aldehyde.

  • ~2720 cm⁻¹ and ~2820 cm⁻¹: Two weak bands characteristic of the C-H stretch of the aldehyde proton.

  • ~1200-1000 cm⁻¹: Strong C-O stretching vibrations from the ether linkage.

  • ~3080 cm⁻¹: C-H stretching from the cyclopropyl group.

NMR is arguably the most powerful tool for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework.[5]

  • ¹H NMR: This technique provides information on the number of different types of protons and their neighboring environments. For 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde, we would expect to see distinct signals for:

    • The aldehyde proton (~9.8-10.0 ppm).

    • The aromatic protons on the benzene ring.

    • The methylene protons (-O-CH₂-) of the cyclopropylmethoxy group.

    • The methyl protons on the aromatic ring.

    • The methine and methylene protons of the cyclopropyl ring.

  • ¹³C NMR: This spectrum reveals the number of chemically distinct carbon atoms in the molecule.[6] Each carbon in the aldehyde, aromatic ring, methyl groups, ether linkage, and cyclopropyl ring should give a distinct signal, confirming the complete carbon backbone.[7]

  • 2D NMR (e.g., COSY, HSQC): When spectra are complex, 2D NMR experiments are used to definitively assign which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC), leaving no doubt as to the molecular structure.

Performance Comparison: Certified Standard vs. In-house Batch

The true value of a reference standard lies in the confidence and reliability it imparts to all subsequent measurements. The table below objectively compares a fully characterized reference standard with a typical "in-house" batch of material that might be used for preliminary research.

Table 2: Comparison of Analytical Data Integrity

ParameterCertified Reference Standard Alternative: Typical In-house Batch Rationale for Superiority
Purity Assignment Assigned by a quantitative method (e.g., mass balance or qNMR) with a stated uncertainty. Purity typically >99.5%.Often assumed to be 100% or based on a non-quantitative HPLC area percent without response factor correction.A certified purity value accounts for all components, including the main compound, impurities, water, and residual solvents, providing a true measure of potency.
Identity Confirmation Confirmed by MS, IR, ¹H NMR, and ¹³C NMR. Data is compared against a theoretical structure.[7][8]May be confirmed by only one or two techniques (e.g., ¹H NMR and MS only).Orthogonal confirmation by multiple techniques provides absolute confidence in the material's identity, ruling out isomers or other closely related structures.
Impurity Profile All impurities >0.05% are identified, quantified, and documented.Impurities may be noted as "unknown" peaks in an HPLC chromatogram without structural identification.Knowing the identity and quantity of impurities is critical for toxicology assessments and for ensuring that analytical methods can adequately separate them from the main compound.
Traceability Traceable to national or international standards (e.g., USP, NIST).[9]No external traceability. Batch-to-batch consistency may vary.Traceability ensures consistency over time and across different laboratories, which is essential for regulatory filings and long-term product support.
Documentation Comprehensive Certificate of Analysis (CoA) detailing all characterization work, assigned purity, and uncertainty.Basic data sheet with limited analytical results (e.g., HPLC chromatogram, melting point).The CoA is a legal document that provides all the necessary information for an analyst or auditor to verify the quality and suitability of the standard.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for the characterization of 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde.

Protocol 1: HPLC Purity Determination
  • Instrumentation: HPLC or UPLC system with UV detector.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 30% B, linear gradient to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~5 mg of the standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.[2]

Protocol 2: ¹H and ¹³C NMR Acquisition
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6][10]

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled with NOE (zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, depending on concentration.[6]

Conclusion

The characterization of a reference standard for a compound like 4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde is a meticulous, multi-faceted process that underpins the integrity of pharmaceutical research and quality control. Relying on a single analytical data point or an uncertified material introduces unacceptable risks into the drug development pipeline. As demonstrated, a comprehensive approach utilizing orthogonal analytical techniques—chromatography for purity, and a suite of spectroscopic methods (MS, IR, and multi-dimensional NMR) for identity—is the only way to establish a truly trustworthy standard. This investment in thorough characterization ensures data reliability, regulatory compliance, and ultimately, the safety and efficacy of the final medicinal product.

References

  • A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC. Benchchem.
  • Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors | Request PDF. ResearchGate.
  • Separation of Benzaldehyde, 3-chloro- on Newcrom R1 HPLC column. SIELC Technologies.
  • Synthesis of 3,5-Dimethyl-4-(phenylmethoxy)benzaldehyde. PrepChem.com.
  • Benzaldehyde Pharmaceutical Secondary Standard; Certified Reference Material. Sigma-Aldrich.
  • Benzaldehyde USP Reference Standard. Sigma-Aldrich.
  • High-Purity Benzaldehyde Reference Materials for Accurate Analysis. HPC Standards.
  • Benzaldehyde analytical standard. Merck Millipore.
  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. PMC.
  • 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega.
  • 3,5-Dimethoxybenzaldehyde. NIST WebBook.
  • NMR for Studying Plant-Based Compounds. Creative Biostructure.
  • 4-Hydroxy-3,5-dimethylbenzaldehyde 95. Sigma-Aldrich.
  • SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. Universiti Kebangsaan Malaysia.
  • ¹H NMR Chemical Profile and Antioxidant Activity of Eugenia punicifolia Extracts Over Seasons: A Metabolomic Pilot Study. SciELO.
  • The ¹H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. PMC.
  • 3,5-Dimethoxybenzaldehyde. NIST WebBook.
  • Application Notes and Protocols: 13C NMR Spectral Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone. Benchchem.

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde
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